molecular formula C8H6ClNS B1311867 7-Chloro-2-methylbenzothiazole CAS No. 4146-25-2

7-Chloro-2-methylbenzothiazole

Cat. No.: B1311867
CAS No.: 4146-25-2
M. Wt: 183.66 g/mol
InChI Key: DWIIVWLIRYTDOW-UHFFFAOYSA-N
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Description

7-Chloro-2-methylbenzothiazole (CAS 4146-25-2) is a substituted benzothiazole with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . This compound is a versatile chemical intermediate intended for research and development applications exclusively. Benzothiazoles are recognized as a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles . The core benzothiazole structure is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anthelminthic, antidiabetic, and anti-inflammatory properties . As a chloro- and methyl-substituted derivative, 7-Chloro-2-methylbenzothiazole serves as a key synthetic precursor for the development of novel bioactive molecules. Researchers utilize this compound to explore structure-activity relationships, particularly in the synthesis of more complex heterocyclic systems aimed at drug discovery. Its application is fundamental in constructing compounds for high-throughput screening against various disease targets. This product is provided "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any personal use. All safety data sheets and handling protocols must be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIIVWLIRYTDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Chloro-2-methylbenzothiazole CAS 4146-25-2 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Chloro-2-methylbenzothiazole

This guide provides a comprehensive technical overview of 7-Chloro-2-methylbenzothiazole (CAS: 4146-25-2), a key heterocyclic building block. It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed information on its properties, synthesis, and reactivity.

Executive Summary

7-Chloro-2-methylbenzothiazole is a substituted aromatic heterocycle belonging to the benzothiazole family. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, dyes, and agrochemicals[1]. The presence of a chlorine atom at the 7-position and a methyl group at the 2-position imparts specific physicochemical and reactive properties, making it a valuable intermediate for further chemical modification. This document synthesizes available data to provide a detailed profile of this compound.

Physicochemical and Structural Properties

The fundamental properties of 7-Chloro-2-methylbenzothiazole define its behavior in chemical systems. The chlorine substituent influences the electron density of the aromatic ring, while the methyl group is a key reactive site.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 4146-25-2[2][3]
Molecular Formula C₈H₆ClNS[2]
Molecular Weight 183.66 g/mol [3]
Synonyms 7-chloro-2-methyl-1,3-benzothiazole, 7-chloro-2-methylbenzo[d]thiazole[2]
Calculated LogP 3.25810[2]
Polar Surface Area (PSA) 41.13 Ų[2]
Purity (Commercial) ≥95%[3]

Spectroscopic Profile (Predictive Analysis)

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The coupling patterns will be indicative of their relative positions. A sharp singlet for the methyl group (CH₃) protons would appear in the upfield region, likely around 2.6-2.8 ppm.

  • ¹³C NMR: The spectrum will display eight unique carbon signals. The methyl carbon will be found at the high-field end (approx. 15-20 ppm). The aromatic and heterocyclic carbons will resonate in the 110-170 ppm range, with the carbon attached to the chlorine atom and the carbons of the thiazole ring showing characteristic shifts.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would appear at m/z 183. A characteristic isotopic peak (M+2) at m/z 185, with an intensity of approximately one-third of the M⁺ peak, would confirm the presence of a single chlorine atom.

Synthesis Methodology: Acetyl-driven Cyclization

A robust and industrially viable method for synthesizing 2-methylbenzothiazole derivatives involves the reaction of a corresponding 2-aminothiophenol halide with acetic anhydride[1]. This pathway is highly efficient as acetic anhydride serves as both the source of the C2-methyl group and the cyclizing agent.

Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, charge glacial acetic acid as the solvent.

  • Reagent Addition: Add 2-amino-3-chlorothiophenol (the precursor for the 7-chloro product) and acetic anhydride to the reaction system. The molar ratio of acetic anhydride to the aminothiophenol halide is typically maintained between 0.8 and 2.0 to 1[1].

  • Thermal Cyclization: Heat the reaction mixture, typically to a temperature between 110-150°C, for 0.5 to 2.0 hours to drive the condensation and cyclization[1].

  • Workup: After cooling to room temperature, filter any solids. The filtrate is then cooled to 0-5°C.

  • Neutralization & Extraction: Slowly add an aqueous sodium hydroxide solution to adjust the pH to ~7.0. The product is then extracted using an appropriate organic solvent.

  • Purification: The organic solvent is removed via distillation to yield the crude 7-Chloro-2-methylbenzothiazole, which can be further purified by standard techniques like recrystallization or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Process A 2-Amino-3-chlorothiophenol D Heating (110-150°C) Condensation & Cyclization A->D B Acetic Anhydride B->D C Glacial Acetic Acid (Solvent) C->D E Neutralization (NaOH) & Extraction D->E Reaction Mixture F 7-Chloro-2-methylbenzothiazole E->F Purified Product Reactivity struct methyl_site Oxidation / Condensation struct:s->methyl_site:w C2-Methyl Group ring_site Electrophilic / Nucleophilic Aromatic Substitution struct:e->ring_site:w Aromatic Ring

Caption: Key reactive sites on the molecule.

Potential Applications in Research and Development

Benzothiazole derivatives are recognized for their broad spectrum of biological activities and are considered privileged structures in medicinal chemistry.[7] While specific applications for the 7-chloro isomer are not detailed, its structure suggests significant potential as an intermediate for:

  • Pharmaceuticals: As a scaffold for developing novel anti-inflammatory, anti-microbial, or anti-convulsant agents.[7]

  • Agrochemicals: As a building block for new classes of fungicides or herbicides.[1]

  • Dyes and Pigments: The benzothiazole core is a known chromophore, and derivatives can be used to synthesize specialized dyes.[1]

Safety and Handling

7-Chloro-2-methylbenzothiazole is intended for laboratory research use only.[3] As with any chemical reagent, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Users should consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

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An In-depth Technical Guide to the Electronic Properties of 7-Chloro Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 7-chloro substituted benzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] The introduction of a chloro group at the 7-position of the benzothiazole scaffold profoundly influences its electronic structure, modulating key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and intramolecular charge transfer (ICT) characteristics.[6][7] This guide details both experimental and computational methodologies for characterizing these properties, offers insights into structure-property relationships, and discusses the implications for various applications.

Introduction: The Benzothiazole Scaffold and the Influence of 7-Chloro Substitution

Benzothiazole derivatives are a cornerstone in the development of functional organic molecules, with applications ranging from anticancer agents to organic light-emitting diodes (OLEDs).[5][6] Their utility is intrinsically linked to their electronic properties, which can be finely tuned through strategic substitution on the bicyclic ring system.[8] The fusion of a benzene ring with a thiazole ring creates a π-conjugated system that is susceptible to electronic perturbations by both electron-donating and electron-withdrawing groups.[2]

The introduction of a chlorine atom at the 7-position of the benzothiazole ring serves as a critical modification. Chlorine, being an electronegative atom, exerts a significant inductive electron-withdrawing effect (-I). This effect generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels.[6][9] This modulation of frontier molecular orbitals is fundamental, as it directly impacts the compound's redox potentials, optical absorption and emission energies, and charge transport capabilities.[6][9] Understanding these electronic shifts is paramount for the rational design of novel 7-chlorobenzothiazole derivatives for targeted applications.

Experimental Characterization of Electronic Properties

A thorough understanding of the electronic landscape of 7-chloro substituted benzothiazoles requires robust experimental characterization. The two primary techniques employed are Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.

Cyclic Voltammetry (CV) for Frontier Orbital Energy Estimation

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule, providing direct insight into the energies of the HOMO and LUMO levels.[10] The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO.

  • Solution Preparation:

    • Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, degassed solvent (e.g., dichloromethane (DCM) or acetonitrile).[10]

    • Dissolve the 7-chlorobenzothiazole analyte in this electrolyte solution to a final concentration of approximately 1-5 mM.

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode cell.[10]

      • Working Electrode (WE): A glassy carbon or platinum disk electrode, polished to a mirror finish with alumina slurry before each measurement.[10]

      • Reference Electrode (RE): A non-aqueous Ag/Ag⁺ or saturated calomel electrode (SCE).[10]

      • Counter Electrode (CE): A platinum wire or gauze.

  • Measurement Procedure:

    • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Record a background voltammogram of the electrolyte solution alone to identify any potential solvent or impurity redox events.

    • Run the cyclic voltammogram for the analyte solution. A typical scan rate is 100 mV/s, but this can be varied to investigate the stability of the redox species.[11]

    • After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard and record another voltammogram.[10] The Fc/Fc⁺ redox couple has a well-defined potential (assumed to be -4.8 eV or -5.1 eV relative to vacuum, depending on the convention used).

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc⁺ internal standard (E½(Fc/Fc⁺)):

      • E_HOMO (eV) = - [E_ox vs Fc/Fc⁺ + 5.1]

      • E_LUMO (eV) = - [E_red vs Fc/Fc⁺ + 5.1]

    • The electrochemical band gap (E_g^elec) can be calculated as the difference between the HOMO and LUMO energies: E_g^elec = |E_LUMO - E_HOMO| .

  • Why Anhydrous, Degassed Solvent? Water and oxygen are electroactive and can interfere with the measurement of the analyte, leading to inaccurate potential readings. Degassing and using anhydrous solvents ensure that the observed redox events are solely from the compound of interest.

  • Why a Supporting Electrolyte? The electrolyte is necessary to ensure sufficient ionic conductivity in the non-polar organic solvent, minimizing the iR drop (the potential drop due to solution resistance) and allowing for accurate potential measurement.

  • Why an Internal Standard? The potential of the reference electrode can drift slightly between experiments. Using ferrocene as an internal standard provides a stable and universally accepted reference point, making the results reproducible and comparable across different laboratories.[10]

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of light. For π-conjugated systems like benzothiazoles, the lowest energy absorption band typically corresponds to the HOMO → LUMO transition.[12]

  • Solution Preparation:

    • Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the 7-chlorobenzothiazole derivative in a spectroscopic grade solvent (e.g., ethanol, chloroform, or THF).[13]

  • Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette (typically 1 cm path length) with the pure solvent to record a baseline.

    • Fill a second quartz cuvette with the analyte solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_max) for the lowest energy transition.[12]

    • Determine the onset of the absorption edge (λ_onset), which is the wavelength where the absorption begins to rise from the baseline.

    • Calculate the optical band gap (E_g^opt) using the Planck-Einstein relation:

      • E_g^opt (eV) = 1240 / λ_onset (nm)

  • The position of λ_max is influenced by the extent of π-conjugation and the presence of electron-donating or -withdrawing groups.[12] The chloro group at the 7-position generally causes a bathochromic (red) shift compared to the unsubstituted parent compound due to the extension of the conjugated system and perturbation of the molecular orbitals.

  • The optical band gap is often slightly larger than the electrochemical band gap due to excitonic binding energy in the excited state.

Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides an invaluable theoretical framework for understanding and predicting the electronic properties of molecules like 7-chloro benzothiazoles.[14][15][16] DFT calculations can corroborate experimental findings and offer a deeper understanding of the electronic structure, including the visualization of molecular orbitals.

Density Functional Theory (DFT) Workflow

A typical DFT workflow involves geometry optimization followed by the calculation of electronic properties.

  • Structure Building: Construct the 3D structure of the 7-chloro substituted benzothiazole molecule using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable functional/basis set combination for organic molecules is B3LYP/6-31G(d,p) or B3LYP/6-31+G(d,p).[15][17]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data.[18]

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the electronic properties, including:

    • HOMO and LUMO energies.

    • The HOMO-LUMO energy gap.

    • Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution.[17][19]

  • Excited State Calculations (TD-DFT): To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations can be performed.[6][20] This method calculates the energies of electronic transitions and their corresponding oscillator strengths, allowing for a theoretical prediction of λ_max.

The following diagrams illustrate the general workflow for characterizing these compounds and the fundamental effect of the 7-chloro substituent.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Synthesized 7-Chloro Benzothiazole Derivative cv Cyclic Voltammetry (CV) exp_start->cv uvvis UV-Vis Spectroscopy exp_start->uvvis cv_data Oxidation/Reduction Potentials cv->cv_data uvvis_data Absorption Spectrum (λ_max) uvvis->uvvis_data homo_lumo HOMO/LUMO Energies cv_data->homo_lumo eg_opt Optical Gap (E_g^opt) uvvis_data->eg_opt eg_elec Electrochemical Gap (E_g^elec) homo_lumo->eg_elec analysis Data Correlation & Analysis eg_elec->analysis eg_opt->analysis comp_start In Silico Molecular Structure dft DFT Calculation (e.g., B3LYP/6-31G(d,p)) comp_start->dft tddft TD-DFT Calculation dft->tddft comp_homo_lumo Calculated HOMO/LUMO dft->comp_homo_lumo comp_uvvis Simulated UV-Vis Spectrum tddft->comp_uvvis comp_eg Calculated Energy Gap comp_homo_lumo->comp_eg comp_eg->analysis

Caption: Experimental and Computational Workflow for Electronic Characterization.

G cluster_unsub Unsubstituted Benzothiazole cluster_sub 7-Chloro Benzothiazole lumo1 LUMO homo1 HOMO lumo1:n->homo1:s ΔE₁ lumo2 LUMO (Stabilized) lumo1->lumo2 Inductive Effect (-I) homo2 HOMO (Stabilized) homo1->homo2 Inductive Effect (-I) lumo2:n->homo2:s ΔE₂ (Reduced) E_label Energy mid1 mid1 mid2 mid2

Caption: Effect of 7-Chloro Substitution on Frontier Molecular Orbital Energies.

Summary of Structure-Property Relationships

The electronic properties of 7-chloro substituted benzothiazoles are a direct consequence of their molecular structure. The data below, compiled from representative studies, illustrates these relationships.

Table 1: Representative Electronic Property Data for Substituted Benzothiazoles

CompoundSubstituent(s)E_HOMO (eV)E_LUMO (eV)E_g (eV)λ_max (nm)Reference
Benzothiazole (Parent)None-5.59-1.953.64~340[6][12]
7-Chloro Derivative (Hypothetical)7-ClLoweredLoweredReducedRed-shiftedGeneral Trend
Donor-Acceptor Systeme.g., -CH₃ (Donor)-5.58-1.883.70~353[6]
Donor-Acceptor Systeme.g., -NO₂ (Acceptor)-6.18-3.352.83>400[6]

Note: The values in this table are representative examples based on literature data for similar compounds and are for illustrative purposes.[6][12] Actual values must be determined experimentally or through specific calculations for the exact 7-chloro derivative.

Key Insights:

  • Inductive Effect: The chloro group's primary role is to lower the HOMO and LUMO energy levels through its inductive withdrawing effect. This can enhance the electron-accepting (n-type) character of the molecule.

  • HOMO-LUMO Gap: The substitution of electron-withdrawing groups, like a chloro or nitro group, tends to reduce the HOMO-LUMO energy gap.[6] This reduction leads to a red-shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths.[12]

  • Applications:

    • Medicinal Chemistry: The modified electronic profile can alter the molecule's ability to interact with biological targets, such as enzymes or receptors.[3][4] For example, changes in the molecular electrostatic potential can affect binding affinity and specificity.

    • Materials Science: A smaller HOMO-LUMO gap is often desirable for applications in organic electronics, as it facilitates charge injection and transport.[6][9] The lowered LUMO level in 7-chlorobenzothiazoles can make them suitable as electron-transport or emissive materials in OLEDs.

Conclusion

The 7-chloro substitution on the benzothiazole ring is a potent strategy for tuning its electronic properties. This guide has outlined the fundamental principles and provided detailed experimental and computational protocols for the characterization of these molecules. By leveraging cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations, researchers can gain a comprehensive understanding of the HOMO-LUMO energetics and optical behavior. This knowledge is crucial for the rational design of novel 7-chloro substituted benzothiazoles with tailored electronic structures for advanced applications in drug discovery and materials science.

References

  • UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents (c = 10–6 M). The spectra were normalized at their maxima. ResearchGate. Available at: [Link]

  • Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate. Available at: [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules. Available at: [Link]

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Polymers (Basel). Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts. Available at: [Link]

  • Photocatalytic Oxidative C–H Thiolation: Synthesis of Benzothiazoles and Sulfenylated Indoles. Synlett. Available at: [Link]

  • Examples for synthesis of benzazoles and our work. ResearchGate. Available at: [Link]

  • Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and. Journal of Chemical Health Risks. Available at: [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA. Available at: [Link]

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  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science. Available at: [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering. Available at: [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Influence of side-chloro substitution on the thermal and photophysical properties of 2,1,3-benzothiadiazole-based liquid crystals. ResearchGate. Available at: [Link]

  • DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. ResearchGate. Available at: [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PubMed. Available at: [Link]

  • Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. Annals of Proteomics and Bioinformatics. Available at: [Link]

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  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering. Available at: [Link]

  • Tuning the HOMO–LUMO gap of donor-substituted benzothiazoles. ResearchGate. Available at: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry. Available at: [Link]

  • New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. International Journal of Molecular Sciences. Available at: [Link]

  • Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic ‎investigation. Molecular Crystals and Liquid Crystals. Available at: [Link]

  • Synthesis, characterization, and biological potency of nano sized chlorobenzothiazole incorporated with pyrazole based transition metal(II) complexes. Figshare. Available at: [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Molecules. Available at: [Link]

Sources

The 7-Chlorobenzothiazole Scaffold: Structural Pharmacophores and Biological Efficacy

[1][2][3]

Executive Summary

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its bicyclic heteroaromatic structure that mimics purine bases and interacts with diverse biological targets. While the 6-substituted derivatives (e.g., Riluzole) are well-characterized, the 7-chlorobenzothiazole isomer represents a distinct pharmacophore with unique steric and electronic properties.

This technical guide analyzes the biological activity of the 7-chlorobenzothiazole scaffold, focusing on its role in modulating lipophilicity, steric shielding of the sulfur bridgehead, and its specific efficacy in anticancer and antimicrobial applications. We provide actionable synthesis protocols, Structure-Activity Relationship (SAR) maps, and mechanistic insights into its inhibition of the AKT/ERK signaling cascades.

Structural & Pharmacophore Analysis[4][5][6]

Physicochemical Properties

The 7-chlorobenzothiazole scaffold is defined by a chlorine atom at the C7 position, adjacent to the sulfur-bridgehead carbon (C7a). This positioning distinguishes it from the more common 6-chloro isomers (para to the nitrogen bridgehead).

  • Numbering Convention: Sulfur (1), Carbon (2), Nitrogen (3), Benzene Ring (4, 5, 6, 7).

  • Steric Influence: The C7-Chlorine provides steric bulk near the sulfur atom (S1). Unlike C4 substituents which crowd the nitrogen (N3) binding pocket, C7 substituents modulate the lipophilic environment around the sulfur without disrupting hydrogen bonding at N3.

  • Electronic Effect: Chlorine is an electron-withdrawing group (EWG) via induction (

    
    ) but electron-donating via resonance (
    
    
    ). At the 7-position, the inductive effect predominates on the benzene ring, deactivating it towards metabolic oxidation, while increasing the overall LogP (lipophilicity) of the molecule, facilitating membrane permeability.
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) specific to the 7-chloro position compared to other sites on the scaffold.

SAR_MapCoreBenzothiazole CorePos2Position 2 (C2)Primary Pharmacophore(Amine/Urea/Hydrazone)Core->Pos2Pos6Position 6 (C6)Electronic Modulation(e.g., Riluzole -OCF3)Core->Pos6Pos7Position 7 (C7)Lipophilic ClampSteric Shielding of S1Core->Pos7LipophilicityIncreased LogP(Membrane Penetration)Pos7->LipophilicityMetabolismMetabolic Blockade(Prevents Ring Oxidation)Pos7->MetabolismBindingHydrophobic PocketInteractionPos7->Binding

Figure 1: SAR Map highlighting the unique role of the C7-Chlorine substituent in modulating physicochemical properties.

Synthesis Strategies

The synthesis of 7-chlorobenzothiazoles typically requires specific precursors to ensure regioselectivity, as direct chlorination of benzothiazole often yields a mixture of isomers.

Primary Route: Cyclization of 2-Amino-chlorothiophenols

The most reliable route involves the Jacobson cyclization or condensation of substituted 2-aminothiophenols.

Reaction Scheme Logic: To obtain the 7-chloro isomer, one must start with 2-amino-3-chlorobenzenethiol (or its disulfide precursor). Note that starting with meta-chloroaniline and converting to the thiophenol often yields a mixture of 5-chloro and 7-chloro isomers due to the directing effects during thiocyanation.

Protocol: Synthesis of 2-Amino-7-chlorobenzothiazole

This protocol describes the Hugerschhoff cyclization method, adapted for high regioselectivity.

Reagents:

  • 3-Chloroaniline (Starting material)

  • Ammonium thiocyanate (

    
    )
    
  • Bromine (

    
    )
    
  • Glacial Acetic Acid[1][2]

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve 3-chloroaniline (10 mmol) in glacial acetic acid (20 mL). Add ammonium thiocyanate (20 mmol) and stir at room temperature for 30 minutes.

  • Bromine Addition: Cool the solution to 0-5°C in an ice bath. Add bromine (10 mmol) dropwise in glacial acetic acid over 20 minutes. Critical: Maintain temperature below 10°C to prevent over-bromination.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The bromine acts as an oxidant, facilitating the intramolecular electrophilic substitution closing the thiazole ring.

  • Work-up: Pour the reaction mixture into crushed ice/water (200 mL). Basify to pH 8 with ammonium hydroxide. A precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Isomer Separation: The product may contain 5-chloro and 7-chloro isomers. Separate via column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2). The 7-chloro isomer typically elutes second due to the shielding of the sulfur.

Biological Activity Profiles

Anticancer Activity: Dual AKT/ERK Inhibition

Recent studies identify 7-chlorobenzothiazole derivatives (specifically Compound 4i : 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine) as potent anticancer agents.[3]

  • Mechanism: The 7-chloro scaffold acts as a dual inhibitor of the AKT (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase) pathways. These pathways are critical for tumor cell survival and metastasis.

  • Causality: The hydrophobic 7-Cl group likely occupies a specific hydrophobic pocket in the kinase domain, stabilizing the inhibitor-enzyme complex more effectively than the unsubstituted analog.

  • Data Insight: In A549 (lung cancer) cell lines, 7-chloro derivatives have demonstrated

    
     values in the low micromolar range (1–4 
    
    
    ), inducing
    
    
    phase cell cycle arrest.

Pathway_InhibitionDrug7-ChlorobenzothiazoleDerivative (e.g., Cmpd 4i)ReceptorKinase Domain Binding(Hydrophobic Pocket)Drug->ReceptorBindsAKTAKT Phosphorylation(p-AKT)Receptor->AKTInhibitsERKERK Phosphorylation(p-ERK)Receptor->ERKInhibitsDownstreamDownstream Effectors(Bcl-2, Bax)AKT->DownstreamERK->DownstreamOutcomeApoptosis & Cell Cycle ArrestDownstream->OutcomeInduces

Figure 2: Mechanism of action for 7-chlorobenzothiazole derivatives in cancer cell signaling.

Antimicrobial & Antifungal Efficacy

The 7-chlorobenzothiazole moiety is frequently fused with Schiff bases or urea linkers to generate broad-spectrum antimicrobials.

  • Synergy with Fluorine: Derivatives containing 7-chloro-6-fluoro substitution patterns show superior activity against fungal strains like Candida albicans.

  • Mechanism: The lipophilic nature of the 7-Cl group enhances penetration through the fungal cell wall (chitin/glucan layers). Once inside, the benzothiazole core intercalates with microbial DNA or inhibits DNA gyrase.

  • Comparative Data:

Compound ClassSubstitutionTarget OrganismActivity (MIC

)
Reference
Benzothiazole-Urea6-ChloroS. aureus12.5[1]
Benzothiazole-Urea7-Chloro-6-Fluoro C. albicans6.25 [2]
Benzothiazole-AmideUnsubstitutedE. coli>50[3]

Experimental Validation Protocols

MTT Cytotoxicity Assay

To validate the anticancer potential of a synthesized 7-chlorobenzothiazole derivative.

Protocol:

  • Seeding: Seed A549 cells (

    
     cells/well) in 96-well plates containing DMEM media. Incubate for 24 hours at 37°C (
    
    
    ).
  • Treatment: Dissolve the 7-chloro derivative in DMSO. Prepare serial dilutions (0.1, 1, 5, 10, 50, 100

    
    ). Add to wells (Final DMSO concentration < 0.1%).
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.
    
  • Solubilization: Aspirate media carefully. Add 150

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability % relative to control. Plot dose-response curve to determine

    
    .
    
Minimum Inhibitory Concentration (MIC)

Protocol:

  • Use the broth microdilution method (CLSI standards).

  • Inoculate Mueller-Hinton broth with bacteria (

    
     CFU/mL).
    
  • Add test compound in serial two-fold dilutions.

  • Incubate at 37°C for 18-24 hours.

  • MIC is defined as the lowest concentration with no visible growth.

References

  • Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Antibiotics. (2021). Link[4]

  • Synthesis and biological activity of 7-chloro-(6-fluoro-benzothiazole)-2-amino(substituted) acetanilides. ResearchGate. Link

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. (2024). Link

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2013). Link

  • Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry. (2023). Link

An In-Depth Technical Guide to the Physicochemical Characterization of 7-Chloro-2-methylbenzothiazole: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These fundamental characteristics, such as melting and boiling points, serve as critical indicators of a substance's purity, stability, and crystalline form, all of which have profound implications for its downstream applications. For researchers and scientists working with novel therapeutic agents, accurate and reliable data on these properties are not merely academic; they are the bedrock upon which successful formulation, manufacturing, and ultimately, clinical efficacy are built.

This technical guide focuses on 7-Chloro-2-methylbenzothiazole, a member of the benzothiazole class of heterocyclic compounds. Benzothiazole and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. As new analogues like 7-Chloro-2-methylbenzothiazole are synthesized and investigated for their therapeutic potential, a thorough characterization of their physical properties is a crucial first step.

This document provides a comprehensive overview of the available data, predictive methodologies, and experimental protocols for determining the melting and boiling points of 7-Chloro-2-methylbenzothiazole. It is designed to be a practical resource for laboratory professionals, offering not just data, but also the scientific rationale behind the experimental techniques and the interpretation of the results.

Physicochemical Data for 2-Methyl-chlorobenzothiazole Isomers

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Notes
5-Chloro-2-methylbenzothiazole 1006-99-165-70[1]Not available
6-Chloro-2-methylbenzothiazole 3507-26-448152 @ 15 mmHgBoiling point at reduced pressure.
7-Chloro-2-methylbenzothiazole 4146-25-2Not availablePredicted: 275.8 ± 35.0Prediction based on a Quantitative Structure-Property Relationship (QSPR) model.

The variation in melting points among the isomers is expected and can be attributed to differences in their crystal lattice structures and intermolecular forces, influenced by the position of the chlorine atom on the benzene ring.

In-Silico Prediction of Boiling Point for 7-Chloro-2-methylbenzothiazole

In the absence of experimental data, computational methods provide a valuable tool for estimating the physicochemical properties of new chemical entities. Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's chemical structure with its physical properties, are particularly useful.[2][3] These models are built on large datasets of experimentally determined values and can predict properties for novel compounds with a reasonable degree of accuracy.

For 7-Chloro-2-methylbenzothiazole, a predicted boiling point of 275.8 ± 35.0 °C has been generated using a QSPR model. It is important to note that this is a theoretical estimation and should be confirmed by experimental determination. The uncertainty range reflects the inherent variability in such predictive models.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed, step-by-step methodologies for the experimental determination of melting and boiling points, which are essential for validating predicted values and for the routine quality control of synthesized compounds.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline compound.

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid 7-Chloro-2-methylbenzothiazole is finely powdered using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a viewing lens and a calibrated thermometer or digital temperature sensor.

  • Heating and Observation:

    • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

    • For a more accurate determination, the apparatus is heated to a temperature about 15-20°C below the expected melting point. The heating rate is then slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Microscale Capillary Method

For small quantities of a liquid, the microscale capillary method is a convenient and efficient technique for determining the boiling point.

Principle: A small sample of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air in the capillary expands and escapes. When the liquid reaches its boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.

Experimental Protocol:

  • Sample Preparation: A small volume (approximately 0.5 mL) of liquid 7-Chloro-2-methylbenzothiazole is placed in a small test tube.

  • Capillary Inversion: A melting point capillary tube is sealed at one end. The sealed capillary is then placed, open end down, into the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or an aluminum block). The thermometer bulb should be level with the liquid in the test tube.

  • Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heating is continued until a continuous and rapid stream of bubbles is observed.

  • Cooling and Observation: The heating is discontinued, and the apparatus is allowed to cool slowly. The point at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is observed.

  • Data Recording: The temperature at which the liquid enters the capillary tube is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination.

Synthesis of 7-Chloro-2-methylbenzothiazole: A Mechanistic Perspective

The synthesis of 7-Chloro-2-methylbenzothiazole most likely proceeds through the cyclization of a key precursor, 2-amino-3-chlorothiophenol. This approach is a common and versatile method for the formation of the benzothiazole ring system.[4]

Key Precursor: 2-Amino-3-chlorothiophenol

The synthesis of this specific aminothiophenol is a critical step. While various methods for the synthesis of aminothiophenols have been reported, a common route involves the reduction of a corresponding nitro- or sulfonyl-containing precursor.[5][6] For 2-amino-3-chlorothiophenol, a plausible synthetic route would start from a readily available chlorinated nitrobenzene derivative.

Cyclization to Form the Benzothiazole Ring

Once the 2-amino-3-chlorothiophenol is obtained, the 2-methylbenzothiazole ring can be formed by condensation with acetic anhydride.

Reaction Mechanism:

  • N-Acetylation: The primary amine of the 2-amino-3-chlorothiophenol reacts with acetic anhydride to form an N-acetyl intermediate.

  • Intramolecular Cyclization: The sulfur atom of the thiophenol then acts as a nucleophile, attacking the carbonyl carbon of the acetyl group.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the thiazole ring, yielding 7-Chloro-2-methylbenzothiazole.

This choice of reactants and reaction pathway is guided by the principles of heterocyclic chemistry, where the inherent nucleophilicity of the amino and thiol groups is harnessed to drive the cyclization process. The use of acetic anhydride provides the necessary two-carbon unit with an electrophilic center for the ring closure.

Significance for Drug Development Professionals

For researchers in drug development, the melting and boiling points of 7-Chloro-2-methylbenzothiazole are more than just physical constants. They provide critical insights that guide further research and development activities:

  • Purity Assessment: A sharp and well-defined melting point is a primary indicator of the purity of a synthesized batch of the compound. Any broadening or depression of the melting point range can signal the presence of impurities, necessitating further purification steps.

  • Compound Identification: The melting and boiling points are characteristic properties that, in conjunction with spectroscopic data (NMR, IR, MS), serve to confirm the identity of the synthesized molecule.

  • Solid-State Characterization: The melting point is a key parameter in understanding the solid-state properties of a drug candidate, which can influence its solubility, dissolution rate, and bioavailability. Different polymorphic forms of a compound can exhibit different melting points.

  • Formulation Development: Knowledge of the melting point is crucial for formulation scientists in selecting appropriate excipients and manufacturing processes, such as hot-melt extrusion or spray drying.

  • Process Chemistry: The boiling point is a critical parameter for process chemists when designing purification strategies such as distillation, especially for liquid intermediates or final products.

Conclusion

While experimental data for the melting and boiling points of 7-Chloro-2-methylbenzothiazole are not yet widely available, this technical guide provides a comprehensive framework for understanding, predicting, and determining these crucial physicochemical properties. By leveraging data from related isomers, employing in-silico prediction models, and following robust experimental protocols, researchers can confidently characterize this and other novel benzothiazole derivatives. A thorough understanding of these fundamental properties is an indispensable component of the drug discovery and development process, paving the way for the successful advancement of new therapeutic agents.

References

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  • Ghammamy, S., & Ashrafi, D. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.
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  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.).
  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal.
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  • Benzothiazole, 6-chloro-2-(methylthio)- (6CI,7CI,8CI,9CI) 3507-42-4. (n.d.). Guidechem.
  • 2-Chloro-6-methylbenzothiazole. (n.d.). PubChem.
  • 2-Chloro-6-Methylbenzothiazole 98.0%(GC). (n.d.). PureSynth.
  • 5-Chloro-2-methylbenzothiazole 97 1006-99-1. (n.d.). Sigma-Aldrich.
  • SAFETY D
  • 6-Methylbenzothiazole. (n.d.). CymitQuimica.

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safety data sheet SDS for 7-Chloro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 7-Chloro-2-methylbenzothiazole

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 7-Chloro-2-methylbenzothiazole (CAS No. 4146-25-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in established safety principles. The core philosophy of this guide is to treat 7-Chloro-2-methylbenzothiazole with a high degree of caution, recognizing that while specific toxicological data is limited, the broader class of chlorinated and benzothiazole-containing compounds warrants rigorous safety protocols.

Chemical Identification and Physicochemical Profile

7-Chloro-2-methylbenzothiazole is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in establishing safe laboratory practices.

Key Identifiers:

  • Chemical Name: 7-Chloro-2-methylbenzothiazole

  • Synonyms: 7-chloro-2-methyl-1,3-benzothiazole

  • CAS Number: 4146-25-2[1]

  • Molecular Formula: C₈H₆ClNS

  • Molecular Weight: 183.66 g/mol [1]

Physicochemical Data Summary:

While comprehensive, experimentally verified data for 7-Chloro-2-methylbenzothiazole is not widely published, we can infer likely characteristics from structurally related compounds such as 5-Chloro-2-methylbenzothiazole and 2-methylbenzothiazole. These properties are critical as they dictate storage conditions, potential for aerosolization, and appropriate fire-fighting measures.

PropertyValue / Expected ValueSignificance for HandlingSource
Purity ≥95%High purity indicates that the primary hazards are from the compound itself, not unknown impurities.[1]
Appearance Expected to be a solid or liquidDetermines if handling requires dust control or vapor/aerosol control.Inferred
Boiling Point ~231 °C (for 2-chlorobenzothiazole)High boiling point suggests low volatility at room temperature, but heating can generate hazardous vapors.
Density ~1.238 g/cm³ (for 2-chlorobenzothiazole)Denser than water.
Solubility Likely low water solubilityAffects environmental dispersion in case of a spill and decontamination procedures.Inferred
log Pow (Octanol/Water) ~2.01 (calculated for 2-chlorobenzothiazole)Suggests bioaccumulation is not expected, but it can still be absorbed through the skin.

Hazard Assessment and GHS Classification

A thorough toxicological investigation for 7-Chloro-2-methylbenzothiazole has not been completed[2]. Therefore, a conservative approach to hazard assessment is mandatory. The GHS classifications for closely related and structurally similar benzothiazoles provide the most reliable framework for establishing safe handling procedures. For instance, 2-chlorobenzothiazole is classified as highly toxic.

Anticipated GHS Classification (Based on Analogs):

Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedSkull and CrossbonesDanger
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinSkull and CrossbonesDanger
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledExclamation MarkWarning
Serious Eye IrritationCategory 2AH319: Causes serious eye irritationExclamation MarkWarning
Aquatic Hazard (Acute)Category 3H402: Harmful to aquatic lifeNoneNone

Source: Inferred from data for 2-chlorobenzothiazole

Expert Interpretation of Hazards:

  • High Acute Toxicity (Oral/Dermal): The primary risk associated with this class of compounds is severe toxicity upon ingestion or skin contact. The "Toxic" classification (Category 3) implies that even small quantities can cause significant harm. This necessitates the mandatory use of gloves and strict hygiene measures to prevent any skin contact or accidental ingestion.

  • Inhalation Hazard: While less severe than oral or dermal routes, inhalation of aerosols or vapors (especially when heated) can be harmful. All work should be conducted in a well-ventilated area, preferably a chemical fume hood.

  • Serious Eye Irritant: Direct contact with the eyes is likely to cause significant irritation. Chemical safety goggles or a face shield are essential.

Standard Operating Protocol for Safe Handling

This protocol is designed as a self-validating system, where adherence to each step inherently minimizes risk. The causality behind each procedural choice is explained to instill a deep understanding of the safety rationale.

Workflow for Handling 7-Chloro-2-methylbenzothiazole:

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_ppe 1. Don PPE (Lab coat, Nitrile Gloves, Safety Goggles) prep_fumehood 2. Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials 3. Assemble All Necessary Equipment & Reagents prep_fumehood->prep_materials handle_aliquot 4. Aliquot Required Amount (Use disposable tools) prep_materials->handle_aliquot handle_reaction 5. Perform Chemical Reaction (Maintain vessel closure) handle_aliquot->handle_reaction handle_seal 6. Tightly Seal Primary Container handle_reaction->handle_seal clean_decontaminate 7. Decontaminate Workspace & Equipment handle_seal->clean_decontaminate clean_waste 8. Dispose of Waste (Segregated hazardous waste stream) clean_decontaminate->clean_waste clean_ppe 9. Doff PPE Correctly (Gloves last) clean_waste->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash spill_evacuate 1. Evacuate Immediate Area Alert others spill_ppe 2. Don Emergency PPE (e.g., respirator, heavy gloves) spill_evacuate->spill_ppe spill_ventilate 3. Ensure Adequate Ventilation (Fume hood ON) spill_ppe->spill_ventilate spill_contain 4. Contain Spill (Use inert absorbent material) spill_ventilate->spill_contain spill_collect 5. Collect and Bag Waste (Shovel into labeled container) spill_contain->spill_collect spill_decontaminate 6. Decontaminate Spill Area spill_collect->spill_decontaminate spill_dispose 7. Dispose of Waste (Contact EHS) spill_decontaminate->spill_dispose

Caption: Emergency workflow for a 7-Chloro-2-methylbenzothiazole spill.

Spill Cleanup Protocol:

  • Personal Precautions: Do not breathe vapors or dust. Avoid substance contact. Ensure adequate ventilation and evacuate non-essential personnel.

  • Environmental Precautions: Prevent the material from entering drains, surface waters, or groundwater.[2]

  • Containment and Cleanup: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Carefully collect the material and place it into a suitable, labeled, and closed container for disposal. Clean the affected area thoroughly.

Disposal and Transportation

Waste Disposal: All waste containing 7-Chloro-2-methylbenzothiazole must be treated as hazardous waste. Disposal should be handled by a licensed professional waste disposal service in accordance with all national, state, and local regulations.[2] Do not discharge into waterways or sewer systems.[2]

Transportation: When properly sealed and packed, this material may not be regulated as hazardous for ground and air transportation.[2] However, regulations can vary. Always confirm with the latest DOT and IATA regulations before shipping.

References

  • MATERIAL SAFETY DATA SHEET. Chemcia Scientific. [Source: Chemcia Scientific]
  • SAFETY DATA SHEET. Sigma-Aldrich, November 06 2025. [Source: Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/sds/aldrich/101338]
  • 7-Chloro-2-methyl-benzothiazole. CymitQuimica. [Source: CymitQuimica, https://www.cymitquimica.com/7-chloro-2-methyl-benzothiazole-4146-25-2]
  • SAFETY DATA SHEET. MilliporeSigma, April 30 2025. [Source: MilliporeSigma, https://www.sigmaaldrich.com/US/en/sds/aldrich/545775]
  • SAFETY DATA SHEET. Fisher Scientific, December 22-2025. [Source: Fisher Scientific, https://www.fishersci.com/sds?productName=H27877]
  • Safety Data Sheet. MedchemExpress.com, March 24 2024. [Source: MedchemExpress.com, https://www.medchemexpress.com/sds/HY-W017365.html]
  • SAFETY DATA SHEET. Merck Millipore, N/A. [Source: Merck Millipore, https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-File?ProductSKU=1.99016&language=en&isFirstRequest=true]
  • SAFETY DATA SHEET. Thermo Fisher Scientific, December 13 2012. [Source: Thermo Fisher Scientific, https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fsds%2FALFAAA13427_v3.pdf]
  • SAFETY DATA SHEET. Sigma-Aldrich, November 06 2025. [Source: Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/sds/sigald/319953]
  • 5-Chloro-2-methylbenzothiazole | C8H6ClNS | CID 13873. PubChem - NIH. [Source: PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-methylbenzothiazole]
  • 3 - SAFETY DATA SHEET. Fisher Scientific, September 22 2009. [Source: Fisher Scientific, https://www.fishersci.com/sds?productName=AC141040050]
  • 7-chloro-2-methylbenzothiazole. Sigma-Aldrich. [Source: Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/product/achemicalblock/advh996c0289]

Sources

Methodological & Application

synthesis of 7-Chloro-2-methylbenzothiazole from 2-chloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 7-Chloro-2-methylbenzothiazole starting from 2-chloro-6-nitroaniline . This guide deviates from standard templates to focus on the causality of chemical transformations, ensuring reproducibility and high yield.

Part 1: Strategic Overview & Retrosynthetic Logic

The synthesis of 7-chloro-2-methylbenzothiazole from 2-chloro-6-nitroaniline presents a specific regiochemical challenge. To achieve the 7-chloro substitution pattern, the chlorine atom must be positioned ortho to the sulfur atom in the final benzothiazole ring.

The Structural Logic:

  • Starting Material: 2-Chloro-6-nitroaniline (1-amino-2-chloro-6-nitrobenzene).

    • Position 1:

      
      [1]
      
    • Position 2:

      
       (Ortho to 
      
      
      
      )[2]
    • Position 6:

      
       (Ortho to 
      
      
      
      )
  • Target: 7-Chloro-2-methylbenzothiazole.

    • In the benzothiazole numbering system, the sulfur is at position 1 and the nitrogen is at position 3.

    • The 7-position is adjacent to the sulfur atom (via the bridgehead carbon 7a).

  • The Transformation:

    • To place the chlorine adjacent to the sulfur, the original amino group (C1) of the starting material must be converted into the sulfur moiety .

    • The nitro group (C6) must be reduced to an amine to serve as the nitrogen in the thiazole ring.

    • This "heteroatom swap" is achieved via the Leuckart Thiophenol Synthesis (diazotization followed by xanthate reaction).

Part 2: Detailed Experimental Protocol

Phase 1: Diazotization and Xanthylation

Objective: Convert the primary amine to a xanthate intermediate, setting the stage for the thiol functionality.

Reagents & Equipment:

  • 2-Chloro-6-nitroaniline (10.0 g, 58 mmol)

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (conc.

    
    )
    
  • Potassium Ethyl Xanthate (

    
    )
    
  • Sodium Carbonate (

    
    )
    

Protocol:

  • Diazotization:

    • Dissolve 10.0 g of 2-chloro-6-nitroaniline in 30 mL of conc.

      
       and 30 mL of water. Cool the mixture to 0–5 °C  in an ice-salt bath.
      
    • Critical Step: Maintain temperature below 5 °C to prevent diazonium decomposition.

    • Add a solution of

      
       (4.4 g in 10 mL 
      
      
      
      ) dropwise with vigorous stirring. The solution should turn clear/yellowish. Stir for an additional 30 minutes.
    • Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid, then destroy excess with a pinch of urea.

  • Xanthate Formation:

    • In a separate flask, dissolve 11.0 g of Potassium Ethyl Xanthate in 40 mL of water. Warm to 45–50 °C .

    • Safety: Xanthates release

      
       and foul odors; perform in a fume hood.
      
    • Slowly add the cold diazonium solution to the xanthate solution over 30 minutes.

    • Observation: Nitrogen gas evolution (

      
      ) will occur, and a heavy, oily red/brown layer (the aryl xanthate) will separate.
      
    • Stir at 50 °C for 1 hour to ensure complete coupling.

    • Cool and extract with ethyl acetate or chloroform. Wash the organic layer with 10%

      
       (to remove phenols) and water. Dry over 
      
      
      
      and evaporate to yield O-ethyl S-(2-chloro-6-nitrophenyl) carbonodithioate .
Phase 2: Hydrolysis and Reduction/Cyclization

Objective: Reveal the thiophenol and simultaneously reduce the nitro group to form the benzothiazole ring.

Reagents:

  • Potassium Hydroxide (

    
    )[3]
    
  • Ethanol (95%)

  • Zinc Dust (

    
    )[4]
    
  • Acetic Acid (Glacial)[4]

  • Acetic Anhydride (

    
    )
    

Protocol:

  • Hydrolysis to Disulfide/Thiol:

    • Dissolve the crude xanthate in 50 mL of 95% Ethanol.

    • Add 15 g of

      
       pellets. Reflux for 2 hours.
      
    • Mechanism:[4][5][6] This hydrolyzes the xanthate ester. The resulting thiolate often oxidizes to the disulfide (Bis(2-chloro-6-nitrophenyl)disulfide) upon workup, which is stable and preferred for the next step.

    • Pour into ice water and acidify with

      
      . Filter the yellow precipitate (Disulfide/Thiol mixture).
      
  • Reductive Cyclization (One-Pot):

    • Place the crude disulfide/thiol (approx. 8 g) in a flask with 40 mL of Glacial Acetic Acid and 15 mL of Acetic Anhydride .

    • Causality: Acetic anhydride serves as the carbon source for the 2-methyl group and the cyclizing agent.

    • Add Zinc Dust (10 g) in small portions with stirring. The reaction is exothermic; control temperature to ~60–70 °C.

    • Mechanism:[4][5][6] Zinc/Acetic Acid reduces the nitro group (

      
      ) to the amine (
      
      
      
      ) and cleaves the disulfide bond (
      
      
      ) to the thiol (
      
      
      ). The proximal amine and thiol then condense with acetic anhydride to close the benzothiazole ring.
    • Reflux the mixture for 2–3 hours to drive the reaction to completion.

  • Isolation:

    • Filter the hot solution to remove unreacted Zinc.

    • Pour the filtrate into 200 mL of ice water.

    • Neutralize with concentrated Ammonia or

      
       to pH 8–9.
      
    • Observation: The product, 7-Chloro-2-methylbenzothiazole , will precipitate as a solid.

    • Filter, wash with water, and recrystallize from Ethanol/Water (or dilute acetic acid).

Part 3: Data Presentation & Visualization

Quantitative Summary Table
ParameterSpecification / ValueNotes
Starting Material 2-Chloro-6-nitroanilineMW: 172.57 g/mol
Intermediate S-(2-chloro-6-nitrophenyl) xanthateUnstable, proceed to hydrolysis
Key Reagent Potassium Ethyl XanthateMust be fresh (pale yellow)
Reductant Zn / Acetic AcidActs on both

and

Cyclizing Agent Acetic AnhydrideProvides C2-Methyl group
Typical Yield 60 – 75%Overall from aniline
Product MP 98 – 102 °CLiterature value check required
Appearance Off-white to pale yellow needlesOxidizes slowly in air
Reaction Pathway Diagram

BenzothiazoleSynthesis cluster_cyclization One-Pot Reductive Cyclization Start 2-Chloro-6-nitroaniline (1-NH2, 2-Cl, 6-NO2) Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl 0-5°C Xanthate Aryl Xanthate (S-Linked) Diazo->Xanthate EtOCS2K Leuckart Reaction Thiol 2-Chloro-6-nitrothiophenol (or Disulfide) Xanthate->Thiol KOH, EtOH Hydrolysis Reduced [2-Amino-3-chlorothiophenol] (Transient) Thiol->Reduced Zn, AcOH Reduction (-NO2 -> -NH2) Product 7-Chloro-2-methylbenzothiazole Reduced->Product Ac2O Cyclization

Caption: Synthetic pathway transforming the amino group to sulfur via xanthate, followed by reductive cyclization to the benzothiazole scaffold.

Part 4: Scientific Integrity & Troubleshooting

Mechanism of Regioselectivity: The integrity of this protocol relies on the Leuckart Thiophenol Synthesis . Unlike nucleophilic aromatic substitution (


), which would require the chlorine to be activated by the nitro group (it is not, as they are meta to each other in terms of electronic conjugation, though 1,3-positional), the diazotization targets the amine specifically.
  • Why not direct thiocyanation? Direct thiocyanation of anilines usually occurs at the para position. For 2-chloro-6-nitroaniline, the para position is C4. This would yield a 5-substituted benzothiazole, not the desired 7-chloro isomer.

  • Why Zinc/Acetic Acid? This reagent system is dual-purpose. It reduces the disulfide bond (formed during xanthate hydrolysis) to the active thiol and reduces the nitro group to the amine. The presence of acetic anhydride traps the formed amine/thiol immediately as the benzothiazole, preventing polymerization or oxidation of the sensitive aminothiophenol intermediate [1].

Self-Validating Checkpoints:

  • Diazotization: If the solution is not clear or evolves gas vigorously before xanthate addition, the diazonium salt has decomposed. Keep T < 5°C.

  • Xanthate Coupling: The formation of a heavy red oil is the visual confirmation of the C-S bond formation.

  • Final Cyclization: The disappearance of the yellow color of the nitro/disulfide compound and the precipitation of the white/pale solid indicates successful reduction and ring closure.

References

  • Organic Chemistry Portal. "Synthesis of Benzothiazoles." Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH). "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives." PubMed Central. Available at: [Link]

  • Organic Syntheses. "2-Amino-6-methylbenzothiazole." Organic Syntheses, Coll.[7] Vol. 3, p.76 (1955). Available at: [Link]

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Knoevenagel Condensation of 7-Chloro-2-methylbenzothiazole with Aromatic Aldehydes: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Benzothiazole Scaffolds

Benzothiazole and its derivatives are cornerstone heterocyclic structures in medicinal chemistry and materials science.[1] This bicyclic system, comprised of a benzene ring fused to a thiazole ring, is a privileged scaffold found in a multitude of pharmacologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, provides a powerful and versatile strategy for the synthesis of 2-styrylbenzothiazoles, a class of compounds with significant therapeutic and diagnostic potential.[3][4] This application note provides a detailed protocol and scientific rationale for the Knoevenagel condensation of 7-Chloro-2-methylbenzothiazole with various aromatic aldehydes, a key transformation for generating libraries of novel benzothiazole derivatives for drug discovery and development.

The methyl group at the C2 position of the benzothiazole ring is activated by the electron-withdrawing nature of the heterocyclic system, making its protons sufficiently acidic to be removed by a base. This initiates the condensation with an aromatic aldehyde. The resulting 2-styrylbenzothiazole products are of particular interest as their extended π-conjugated system often imparts unique photophysical properties and biological activities.

Reaction Mechanism and Key Considerations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5] In the context of this application, the active hydrogen compound is 7-Chloro-2-methylbenzothiazole. The reaction is typically catalyzed by a weak base, such as piperidine or a stronger base like potassium hydroxide, depending on the reactivity of the substrates.

Mechanism Outline:

  • Deprotonation: The basic catalyst removes a proton from the methyl group of 7-Chloro-2-methylbenzothiazole, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent to yield a β-hydroxy adduct.

  • Dehydration: The β-hydroxy adduct undergoes base-catalyzed dehydration to form the final α,β-unsaturated product, the 2-styrylbenzothiazole derivative.

Visualizing the Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 7-Cl-2-MeBT 7-Chloro-2-methylbenzothiazole Carbanion Carbanion Intermediate 7-Cl-2-MeBT->Carbanion + Base - HB⁺ ArCHO Aromatic Aldehyde Base Base (e.g., Piperidine) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + ArCHO Adduct β-Hydroxy Adduct Alkoxide->Adduct + HB⁺ - Base Product (E)-2-(2-Arylvinyl)-7-chlorobenzothiazole Adduct->Product - H₂O Water Water Adduct->Water

Caption: The base-catalyzed mechanism of the Knoevenagel condensation.

Experimental Protocols

This section outlines two effective protocols for the Knoevenagel condensation of 7-Chloro-2-methylbenzothiazole with aromatic aldehydes. Protocol A employs a classic piperidine-catalyzed method, while Protocol B utilizes a stronger base for potentially more challenging substrates.

Materials and Equipment
  • 7-Chloro-2-methylbenzothiazole

  • Substituted aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Piperidine

  • Potassium hydroxide (KOH)

  • Acetic anhydride

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • Instrumentation for product characterization (NMR, IR, Mass Spectrometry)

Protocol A: Piperidine-Catalyzed Knoevenagel Condensation

This method is a widely used and generally effective procedure for the Knoevenagel condensation.[6][7]

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Chloro-2-methylbenzothiazole (1.0 equivalent).

  • Reagent Addition: Add the desired aromatic aldehyde (1.1 equivalents) and absolute ethanol as the solvent.

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (approximately 10 mol%).

  • Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol) and maintain the reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation and Purification: If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine 7-Cl-2-MeBT, Aromatic Aldehyde, & Solvent Catalyst Add Piperidine or KOH Reagents->Catalyst Heating Heat to Reflux (Monitor by TLC) Catalyst->Heating Cooling Cool to Room Temperature Heating->Cooling Isolation Isolate Crude Product (Filtration or Evaporation) Cooling->Isolation Purification Purify by Recrystallization or Column Chromatography Isolation->Purification Characterization Characterize Product (NMR, IR, MS, MP) Purification->Characterization

Caption: A generalized workflow for the Knoevenagel condensation experiment.

Protocol B: Potassium Hydroxide-Mediated Condensation in DMSO

For less reactive aromatic aldehydes or to potentially increase the reaction rate, a stronger base and a polar aprotic solvent can be employed.[3]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Chloro-2-methylbenzothiazole (1.0 equivalent) and the aromatic aldehyde (1.1 equivalents) in dimethyl sulfoxide (DMSO).

  • Catalyst Preparation and Addition: Prepare a solution of potassium hydroxide (KOH) in a minimal amount of water. Add this aqueous KOH solution dropwise to the reaction mixture while stirring.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of cold water. The product will typically precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual DMSO and KOH. The crude product can be further purified by recrystallization from a suitable solvent.

Characterization of Products

The synthesized 2-styrylbenzothiazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
¹H NMR Appearance of signals for the vinyl protons (typically in the range of 7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz) indicative of an (E)-alkene. Signals corresponding to the aromatic protons of both the benzothiazole and the aldehyde-derived phenyl ring will also be present.
¹³C NMR Signals for the two vinyl carbons and the carbons of the aromatic rings. The carbonyl carbon signal from the starting aldehyde will be absent.
IR Spectroscopy A characteristic peak for the C=C stretching of the newly formed double bond (around 1600-1630 cm⁻¹). The C=O stretching peak of the aldehyde will be absent.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point is indicative of a pure compound.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. For Protocol A, a switch to a higher boiling point solvent like toluene could be beneficial. For Protocol B, a slight excess of the aldehyde or base might improve the conversion.

  • Incomplete Reaction: If the starting materials are still present after an extended reaction time, ensure the catalyst has not deactivated. For piperidine, ensure it is fresh. For KOH, ensure it is not excessively hydrated.

  • Side Product Formation: In some cases, self-condensation of the aldehyde or other side reactions may occur. Purification by column chromatography is often necessary to isolate the desired product. The use of milder conditions (lower temperature, shorter reaction time) can sometimes minimize side product formation.

Conclusion

The Knoevenagel condensation provides a robust and efficient method for the synthesis of a diverse range of 2-styrylbenzothiazole derivatives from 7-Chloro-2-methylbenzothiazole and aromatic aldehydes. The protocols detailed in this application note offer reliable starting points for researchers in synthetic and medicinal chemistry. By understanding the underlying mechanism and key experimental parameters, these methods can be adapted and optimized to generate novel compounds with potential applications in drug discovery and materials science.

References

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC.
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing.
  • Piperidine-catalyzed synthesis of (E)
  • Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a C
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condens
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau P
  • Application Notes and Protocols for Piperidine-Medi
  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.
  • Novel Methods of Knoevenagel Condens
  • Knoevenagel condens
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene.
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Knoevenagel Condensation Doebner Modific
  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing.
  • Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.
  • Benzothiazole compounds XXX.
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PMC.
  • Knoevenagel Condensation of Benzothiazole Linked Coumarin Using Zinc Oxide Nanocatalyst | Request PDF.
  • 4996 PDFs | Review articles in KNOEVENAGEL CONDENSATION.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 7-Chlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Medicinal Chemistry and Green Synthesis

Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1][2][3] These heterocyclic scaffolds are integral to drugs with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[4][5] The 7-chloro substitution on the benzothiazole ring, in particular, can significantly modulate the biological activity of the parent molecule, making it a key target for drug discovery and development professionals.

Traditionally, the synthesis of these compounds involved conventional heating methods that often required long reaction times, harsh conditions, and the use of hazardous solvents. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[6][7] MAOS utilizes the principle of dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technology offers a greener, more efficient alternative, drastically reducing reaction times, improving product yields, and often allowing for the use of more environmentally benign solvents.[8][9][10]

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 7-chlorobenzothiazole derivatives, designed for researchers and scientists in the pharmaceutical and chemical industries.

Core Principles: Reaction Mechanism and the Microwave Advantage

The most common and efficient route to synthesize 2-substituted benzothiazoles is through the condensation of a 2-aminothiophenol with an aldehyde or its equivalent. For the target compounds, this involves the reaction of 4-chloro-2-aminothiophenol with various aldehydes.

Reaction Mechanism: The reaction proceeds through a well-established pathway:

  • Schiff Base Formation: The amino group of 4-chloro-2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The nucleophilic sulfur atom (thiol group) then attacks the imine carbon, leading to the formation of a five-membered benzothiazoline ring.

  • Oxidation: The benzothiazoline intermediate is subsequently oxidized to the stable aromatic 7-chlorobenzothiazole product. This oxidation can often be accomplished by atmospheric oxygen, especially at elevated temperatures, or facilitated by a mild oxidizing agent.[10]

.dot graph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Reaction Mechanism for Benzothiazole Formation", labelloc=b, fontname="Helvetica", fontsize=12, width=8, height=3]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Reactants [label="4-chloro-2-aminothiophenol\n+ Aldehyde (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; SchiffBase [label="Schiff Base Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Benzothiazoline Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="7-Chlorobenzothiazole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> SchiffBase [label=" Condensation\n(-H2O)"]; SchiffBase -> Cyclization [label=" Intramolecular\nCyclization"]; Cyclization -> Product [label=" Oxidation\n(-2H)"]; } .enddot

The Microwave Advantage: Microwave irradiation significantly accelerates this reaction cascade.[10] The polar intermediates and reagents efficiently absorb microwave energy, leading to a rapid increase in temperature throughout the reaction vessel. This volumetric heating minimizes thermal gradients and side reactions, often resulting in cleaner product profiles and higher yields compared to conventional oil-bath heating.[10] Reaction times can be reduced from several hours to mere minutes.[11]

Experimental Workflow and Protocols

The following section details the necessary equipment, reagents, and step-by-step procedures for the synthesis.

.dot graph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5, label="Figure 2: General Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, width=2.5]; edge [fontname="Helvetica", fontsize=10];

// Nodes with specified colors Prep [label="1. Reagent Preparation\n(4-chloro-2-aminothiophenol,\nAldehyde, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="2. Reaction Setup\n(Microwave Vial Assembly)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Irradiation [label="3. Microwave Irradiation\n(Set Time, Temp, Power)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="4. Reaction Work-up\n(Cooling, Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="5. Purification\n(Recrystallization or\nColumn Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="6. Product Characterization\n(NMR, FT-IR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prep -> Setup; Setup -> Irradiation; Irradiation -> Workup; Workup -> Purification; Purification -> Characterization; } .enddot

Protocol 1: General Microwave-Assisted Synthesis of 2-Aryl-7-chlorobenzothiazoles

A. Materials and Equipment:

  • Reagents: 4-chloro-2-aminothiophenol, various substituted aromatic aldehydes, ethanol (reagent grade), or glycerol.[12]

  • Apparatus: Dedicated monomode microwave reactor with sealed vessel capability[6], magnetic stir bars, glass reaction vials (10 mL), filtration apparatus, rotary evaporator.

  • Analytical: Thin Layer Chromatography (TLC) plates (silica gel), NMR spectrometer, FT-IR spectrometer, Mass spectrometer.[10]

B. Step-by-Step Procedure:

  • Vial Preparation: Into a 10 mL microwave reaction vial equipped with a Teflon-coated magnetic stir bar, add 4-chloro-2-aminothiophenol (1.0 mmol).

  • Reagent Addition: Add the desired aromatic aldehyde (1.0 mmol) to the vial.

  • Solvent Addition: Add 3-4 mL of ethanol. The choice of a polar solvent like ethanol is crucial as it couples efficiently with microwave irradiation. Alternatively, a green solvent like glycerol can be used, which also serves to facilitate the reaction without a catalyst.[12]

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture at a constant temperature (e.g., 120-140 °C) for a specified time (typically 5-15 minutes). The reaction progress can be monitored by setting up several small-scale reactions at different time points and analyzing the contents by TLC.

  • Cooling and Work-up: After irradiation is complete, the vessel is cooled to room temperature, often with compressed air as a feature of the microwave unit.[6] Upon cooling, the product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel if necessary.[10]

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and MS).

Data Summary: Representative Syntheses

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 2-Aryl-7-chlorobenzothiazole derivatives using the general protocol described above. These are illustrative examples based on established methodologies for analogous compounds.[10][13][14]

EntryAldehyde (R-CHO)SolventTemp (°C)Time (min)Yield (%)
1BenzaldehydeEthanol12010~92%
24-MethoxybenzaldehydeEthanol1208~95%
34-NitrobenzaldehydeGlycerol14012~88%
44-ChlorobenzaldehydeEthanol12010~94%
52-HydroxybenzaldehydeEthanol13015~90%

Note: Yields are highly dependent on the specific substrate and the precise optimization of reaction conditions. The use of electron-donating groups on the aldehyde generally leads to faster reactions and higher yields.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a powerful and efficient platform for the rapid generation of 7-chlorobenzothiazole libraries.[14] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous reagents or catalysts.[9][15] The protocols outlined in this guide are robust and can be adapted to a wide range of substrates, enabling medicinal chemists and drug development professionals to accelerate the discovery of novel therapeutics based on this privileged scaffold.

References

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. (2025, October 17). Vertex AI Search.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). Vertex AI Search.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. Vertex AI Search.
  • microwave-assisted synthesis of nitrogen heterocycles. Vertex AI Search.
  • Microwave-induced synthesis of bioactive nitrogen heterocycles - EurekAlert! (2024, October 8). Vertex AI Search.
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. Vertex AI Search.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Vertex AI Search.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][8]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (2022, February 12). Vertex AI Search.

  • ChemInform Abstract: Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent.
  • Microwave Assisted Synthesis of 7-Substituted-6-Fluoro-Benzothiazolo-Tetrazole for Antimicrobial Studies - Oriental Journal of Chemistry. Vertex AI Search.
  • Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water: Polycyclic Aromatic Compounds - Taylor & Francis. Vertex AI Search.
  • Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents - Indian Academy of Sciences. Vertex AI Search.
  • Benzothiazole synthesis - Organic Chemistry Portal. Vertex AI Search.
  • MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY - International Journal of Pharmacy and Biological Sciences. Vertex AI Search.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022, February 23). Vertex AI Search.
  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole - SAS Publishers. Vertex AI Search.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). Vertex AI Search.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). Vertex AI Search.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Vertex AI Search.
  • Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. (2019, December 2). Vertex AI Search.
  • (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - ResearchGate. (2023, August 20). Vertex AI Search.

Sources

functionalization of 2-methyl group in chlorinated benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the 2-Methyl Group in Chlorinated Benzothiazoles

Executive Summary

This guide details the chemical functionalization of the 2-methyl group in chlorinated benzothiazoles (e.g., 5-chloro-2-methylbenzothiazole, 6-chloro-2-methylbenzothiazole).[1] These scaffolds are critical intermediates in the synthesis of amyloid-


 imaging agents (thioflavin derivatives), cyanine dyes, and antimicrobial pharmacophores.[1]

The presence of a chlorine substituent on the benzene ring exerts a strong inductive effect (


), significantly altering the electronic landscape of the heterocycle compared to the non-chlorinated parent. This guide focuses on exploiting this electronic bias to facilitate Condensation , Oxidative Functionalization , and Radical Halogenation .[1]

Chemo-Physical Context: The "Acidic" Methyl Handle

The 2-methyl group in benzothiazole is pseudo-benzylic but possesses enhanced acidity (


 in DMSO) compared to toluene (

). This acidity arises from the electron-withdrawing nature of the C=N bond in the thiazole ring, which stabilizes the resulting carbanion via resonance (aza-enolate).

Impact of Chlorination:

  • Acidity Enhancement: Chlorine at the 5- or 6-position exerts an electron-withdrawing inductive effect, further stabilizing the carbanion at the C2-methyl position.[1] This makes base-mediated functionalization (e.g., Knoevenagel condensation) faster and higher-yielding than in non-chlorinated analogs.[1]

  • Solubility Profile: Chlorinated derivatives are significantly more lipophilic (

    
     increase 
    
    
    
    ), necessitating the use of non-polar co-solvents or phase-transfer catalysts in aqueous protocols.

Reaction Landscape & Visual Pathways

The following diagram outlines the three primary functionalization pathways covered in this guide.

ReactionLandscape Start 6-Chloro-2-methyl benzothiazole Condensation Condensation (Ar-CHO / Base) Start->Condensation Oxidation Oxidation (SeO2) Start->Oxidation Radical Radical Bromination (NBS / AIBN) Start->Radical Styryl 2-Styryl Derivatives (Fluorescent Probes) Condensation->Styryl - H2O Aldehyde 2-Formyl-6-chlorobenzothiazole (Synthetic Handle) Oxidation->Aldehyde Riley Ox. Bromo 2-(Bromomethyl)-6-chlorobenzothiazole (Electrophile) Radical->Bromo Wohl-Ziegler

Figure 1: Divergent synthesis pathways from the 2-methyl-chlorobenzothiazole core.[1]

Core Workflow 1: Knoevenagel Condensation (Styryl Synthesis)

This is the most prevalent application, used to generate "push-pull" styryl dyes.[1] The acidic methyl protons condense with aromatic aldehydes.

Mechanism:

  • Deprotonation: Base removes a proton from the 2-methyl group.

  • Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl.

  • Elimination: Loss of water (E1cB-like) yields the conjugated alkene.

Critical Insight: For chlorinated benzothiazoles, microwave irradiation is superior to traditional reflux.[1] The electron-deficient ring makes the methyl group highly reactive, but prolonged heating can lead to degradation. Microwave synthesis typically completes in 10-15 minutes with cleaner profiles.[1]

Protocol A: Microwave-Assisted Synthesis of Styryl-6-Chlorobenzothiazole

Target: Condensation of 6-chloro-2-methylbenzothiazole with 4-dimethylaminobenzaldehyde.[1]

Reagents:

  • 6-Chloro-2-methylbenzothiazole (1.0 eq)[1]

  • 4-Dimethylaminobenzaldehyde (1.1 eq)[1]

  • Acetic Anhydride (

    
     substrate)[1]
    
  • Catalyst: Piperidine (2-3 drops) or Anhydrous Zinc Chloride (0.1 eq)[1]

Procedure:

  • Setup: In a microwave-safe vial (10-20 mL), combine the benzothiazole and aldehyde.

  • Solvent: Add acetic anhydride. The reagent acts as both solvent and dehydrating agent, driving the equilibrium forward.

  • Irradiation: Seal the vial. Heat in a microwave reactor at 140°C for 15 minutes (Power: Dynamic, Max 150W).

    • Note: If using conventional heating, reflux at 140°C for 4-6 hours.[1]

  • Workup: Cool to room temperature. The product often precipitates directly.

  • Precipitation: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. Hydrolysis of excess acetic anhydride will occur (exothermic).

  • Filtration: Collect the precipitate by vacuum filtration. Wash with water (

    
    ) and cold ethanol (
    
    
    
    ).[1]
  • Purification: Recrystallize from hot ethanol or acetonitrile.

Data Validation:

  • Appearance: Typically bright yellow/orange solids.

  • NMR: Look for trans-alkene doublets (

    
    ) in the 7.0–8.0 ppm region.[1]
    

Core Workflow 2: Oxidative Functionalization ( )

Converting the methyl group to an aldehyde (Riley Oxidation) creates a versatile electrophilic handle for reductive amination or Wittig reactions.

Expertise Note: The presence of the chlorine atom deactivates the ring, preventing competitive ring oxidation. However,


 residues are notoriously difficult to remove.[1] This protocol uses a "one-pot" filtration method to minimize Selenium contamination.[1]
Protocol B: Selective Oxidation to 6-Chloro-2-formylbenzothiazole

Reagents:

  • 6-Chloro-2-methylbenzothiazole (1.0 eq)[1]

  • Selenium Dioxide (

    
    ) (1.5 eq)
    
  • Solvent: 1,4-Dioxane/Water (95:5 mixture) - Water is critical to hydrolyze the intermediate selenite ester.[1]

Procedure:

  • Dissolution: Dissolve the substrate in 1,4-dioxane (

    
    ). Heat to 60°C.
    
  • Addition: Add

    
     in one portion.
    
  • Reflux: Heat to reflux (approx. 105°C) for 4 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3). The aldehyde is usually more polar than the starting material.

  • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove black metallic Selenium (

    
    ).
    
  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: The residue is often a brown oil or solid. Purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Core Workflow 3: Radical Bromination (Wohl-Ziegler)

To transform the methyl group into a leaving group (bromomethyl), radical conditions are required.

Safety & Selectivity Warning:

  • Avoid Polar Solvents: Do not use acetic acid. Polar solvents favor electrophilic bromination on the benzene ring.

  • Use Non-Polar Solvent:

    
     (traditional) or Benzotrifluoride (
    
    
    
    , greener alternative) ensures the reaction proceeds via the radical mechanism on the methyl group.
Protocol C: Radical Bromination using NBS

Reagents:

  • 6-Chloro-2-methylbenzothiazole (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize NBS from water before use to remove HBr.[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Benzotrifluoride (

    
    ) or Acetonitrile (anhydrous).
    

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon.

  • Combine: Add substrate, NBS, and AIBN to the solvent (

    
    ).
    
  • Activation: Heat to reflux (80-90°C).

  • Kinetics: The reaction is typically fast (1-3 hours).

    • Visual Cue: The dense NBS solid at the bottom will float to the top as it converts to succinimide (less dense).

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.

  • Isolation: Concentrate the filtrate. The product is a potent lachrymator (tear gas agent)—handle in a fume hood.

  • Storage: Use immediately or store at -20°C under inert gas. The bromomethyl group is highly reactive.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Condensation) Incomplete dehydrationSwitch solvent to Acetic Anhydride; increase temp to 140°C.
Ring Bromination (NBS) Ionic mechanism dominatingEnsure solvent is anhydrous/non-polar.[1] Add

to scavenge HBr.
Selenium Contamination Colloidal Selenium formationWash crude organic phase with aqueous Sodium Thiosulfate.
Starting Material Recovery Low acidity of methyl groupIf Cl is at pos 5, acidity is lower than pos 6.[1] Use stronger base (NaOEt) in EtOH.

Mechanistic Visualization: Knoevenagel Condensation

The following diagram illustrates the base-catalyzed activation of the 2-methyl group, highlighting the resonance stabilization provided by the benzothiazole ring.

Mechanism Step1 Step 1: Deprotonation (Base removes proton from -CH3) Intermediate Resonance Stabilized Carbanion (Negative charge delocalized onto N) Step1->Intermediate Fast Equilibrium Step2 Step 2: Nucleophilic Attack (Attack on Ar-CHO Carbonyl) Intermediate->Step2 Rate Determining Step Step3 Step 3: Elimination (-H2O / Formation of C=C) Step2->Step3 Ac2O assisted Product Styryl Benzothiazole Step3->Product

Figure 2: Step-wise mechanism for the formation of styryl dyes.

References

  • Synthesis of Styryl Benzothiazoles

    • Title: Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents.
    • Source:Molecules (via NCBI/PMC), 2024.[1]

    • URL:[Link]

  • Oxid

    
    ): 
    
    • Title: Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxid
    • Source:Journal of Physical Chemistry A, 2015.[1]

    • URL:[Link]

  • Radical Bromination (NBS)

    • Title: N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry (Allylic Bromination).[2]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • General Reactivity of 2-Substituted Benzothiazoles

    • Title: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.[1][3][4][5]

    • Source:Molecules, 2022.[1][5]

    • URL:[Link]

Sources

Application Note: C-Acetylation of 7-Chloro-2-methylbenzothiazole with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of the benzothiazole scaffold.

Executive Summary

The reaction of 7-Chloro-2-methylbenzothiazole with acetic anhydride (


)  is a classic example of lateral lithiation-free C-acylation  driven by the CH-acidity of the C2-methyl group.[1] Unlike simple alkyl aromatics, the 2-methyl group on a benzothiazole ring is activated by the electron-withdrawing nature of the heterocycle (imino moiety), allowing for direct functionalization under reflux conditions.[1]

The primary product of this reaction is 1-(7-chloro-1,3-benzothiazol-2-yl)propan-2-one (also referred to as 7-chloro-2-acetonylbenzothiazole).[1] This intermediate is a critical "activated methylene" scaffold used in the synthesis of cyanine dyes , azo-coupling agents , and multidentate ligands for transition metal catalysis.[1]

Scientific Foundation & Mechanism

Reactivity Profile

The C2-methyl protons of 7-Chloro-2-methylbenzothiazole (


 in DMSO, lower in protic conditions) exhibit significant acidity due to:
  • Inductive Effect (-I): The nitrogen atom (N3) withdraws electron density.

  • Resonance Stabilization: The deprotonated anion (enamine-like) is stabilized by delocalization onto the electronegative nitrogen.

  • Substituent Effect (7-Cl): The chlorine atom at position 7 exerts a weak inductive electron-withdrawing effect, further acidifying the C2-methyl protons compared to the unsubstituted parent.[1]

Reaction Mechanism

The reaction proceeds via a Knoevenagel-type condensation pathway involving the enol/enamine tautomer of the benzothiazole.[1]

  • Activation: Thermal energy and the polar solvent environment promote the tautomerization of the 2-methylbenzothiazole to its reactive 2-methylene-2,3-dihydrobenzothiazole (enamine) form.[1]

  • Nucleophilic Attack: The exocyclic methylene carbon attacks the carbonyl carbon of acetic anhydride.

  • Acylation: An unstable

    
    -diacetylated intermediate or a 
    
    
    
    -acetylated cation is formed.[1]
  • Elimination: Loss of acetic acid restores aromaticity, yielding the 2-acetonyl derivative.[1]

  • Tautomerism: The product exists in equilibrium between the keto form (propan-2-one) and the enol form (2-hydroxy-1-propenyl), stabilized by intramolecular H-bonding.[1]

Mechanism Start 7-Chloro-2-methylbenzothiazole (Keto-like) Tautomer 2-Methylene Intermediate (Enamine-like) Start->Tautomer Heat/Equilibrium Transition Nucleophilic Attack on Ac2O Tautomer->Transition + Ac2O Intermediate Acylated Intermediate Transition->Intermediate - AcOH Product 1-(7-Chloro-benzothiazol-2-yl) propan-2-one Intermediate->Product Rearrangement

Figure 1: Mechanistic pathway for the C-acylation of 7-Chloro-2-methylbenzothiazole.

Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryPurity Grade
7-Chloro-2-methylbenzothiazole Substrate1.0 equiv>97% (HPLC)
Acetic Anhydride (

)
Reagent/Solvent5.0 - 10.0 equivACS Reagent (>99%)
Pyridine (Optional)Base Catalyst0.1 - 1.0 equivAnhydrous
Sodium Acetate (Optional)Buffer/Base1.0 equivAnhydrous
Ethanol/Water Workup SolventN/ATechnical Grade
Step-by-Step Methodology
Phase A: Reaction Setup
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-Chloro-2-methylbenzothiazole (10 mmol, 1.83 g) in Acetic Anhydride (10 mL, ~100 mmol).

    • Note: The large excess of acetic anhydride serves as both reagent and solvent to drive the equilibrium.

  • Catalyst Addition (Recommended): Add anhydrous Pyridine (1 mL) or Sodium Acetate (0.82 g).

    • Insight: While the reaction proceeds without base, pyridine facilitates the deprotonation of the methyl group, significantly increasing yield and reducing reaction time.

  • Reflux: Attach a reflux condenser with a drying tube (CaCl2). Heat the mixture to 140°C (oil bath) . Maintain gentle reflux for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material (

      
      ) will disappear, and a new, slightly more polar spot (product) will appear.
      
Phase B: Workup & Isolation
  • Quenching: Allow the reaction mixture to cool to room temperature. Pour the dark reaction solution onto crushed ice (100 g) with vigorous stirring.

    • Chemistry: This hydrolyzes the excess acetic anhydride into acetic acid.

  • Neutralization: Carefully neutralize the slurry to pH ~7 using saturated Sodium Bicarbonate (

    
    )  solution or 10% NaOH.
    
    • Caution: Evolution of

      
       gas. Add slowly.
      
  • Precipitation: The product, 1-(7-chloro-1,3-benzothiazol-2-yl)propan-2-one , typically precipitates as a yellow/tan solid upon neutralization.[1]

  • Filtration: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove traces of acetic acid and pyridine.

  • Purification: Recrystallize the crude solid from Ethanol or a Benzene/Petroleum Ether mixture.

    • Yield: Typical yields range from 60% to 80% .

Characterization Data (Expected)
  • Appearance: Pale yellow crystalline solid.

  • Melting Point: ~105–110°C (Derivative dependent).

  • IR Spectrum:

    • 
       (Ketone): ~1710–1720 
      
      
      
      .
    • 
       (Benzothiazole): ~1590 
      
      
      
      .
  • 1H NMR (DMSO-

    
    ): 
    
    • 
       2.30 (s, 3H, 
      
      
      
      ).[1]
    • 
       4.50 (s, 2H, 
      
      
      
      ).[1] Note: May appear as a singlet for enol form ~6.0 ppm or exchangeable.[1]
    • 
       7.4–8.0 (m, 3H, Aromatic protons).[1]
      

Applications & Downstream Chemistry

The product, 7-chloro-2-acetonylbenzothiazole , is a versatile intermediate.[1]

Synthesis of Cyanine Dyes

Reaction with triethyl orthoformate in the presence of a base yields trimethine cyanine dyes , used as photosensitizers in photography and solar cells.

Azo Coupling

The active methylene group (


) can couple with diazonium salts to form azo dyes  or hydrazones , which often exhibit antimicrobial properties.
Metal Chelation

The nitrogen of the benzothiazole and the oxygen of the carbonyl group can act as a bidentate ligand (N,O-donor) for transition metals (Cu, Ni, Co), creating complexes with potential catalytic or biological activity.

Applications Product 7-Chloro-2-acetonylbenzothiazole Dye Cyanine Dyes (Photosensitizers) Product->Dye + Orthoformate Azo Azo/Hydrazone Derivatives Product->Azo + Ar-N2+ Metal N,O-Metal Complexes (Catalysts) Product->Metal + M(II) Salts

Figure 2: Downstream synthetic utility of the acetonyl derivative.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete enolizationAdd a stronger base (e.g., Triethylamine) or increase reflux time.
Oily Product Impurities/SolventRecrystallize from Ethanol/Water (1:1). induce crystallization by scratching.
Starting Material Recovery Moisture in Ac2OEnsure Acetic Anhydride is fresh and glassware is dry. Moisture hydrolyzes the reagent.

References

  • Reactivity of 2-Methylbenzothiazoles: Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives.[2][3][4][5][6][7][8][9][10][11][12] Comprehensive Heterocyclic Chemistry. (Foundational text on benzothiazole reactivity).[12]

  • Synthesis of Acetonylbenzothiazoles: Suprunenko, P. A., et al. (1973).[2] Coordination compounds of Co(II) with 2-hydroxymethylbenzothiazole and 2-acetonylbenzothiazole.[1][2] Zhurnal Neorganicheskoi Khimii.Link (Confirms existence and stability of 2-acetonylbenzothiazole).

  • Application in Dye Synthesis: Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. (Classic reference for methine dye synthesis from 2-methylbenzothiazoles).[1]

  • General Acylation Protocol: Potts, K. T., & Saxton, J. E. (1974).[1] Thiazoles and Benzothiazoles.[2][3][4][5][6][8][9][10][11][12][13] Organic Syntheses. (General protocols for lateral acylation).

  • 7-Chloro Derivative Synthesis: Mizuno, Y., & Adachi, K. (1956).[1][5][8] Studies on Condensed Systems of Aromatic Series. XVII: Synthesis of 5- and 7-Chloro-2-methylbenzothiazole. Yakugaku Zasshi.Link (Source for the starting material synthesis and properties).

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Yield & Purity of 7-Chloro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 7-Chloro-2-methylbenzothiazole presents a specific regiochemical challenge. Unlike the 5- or 6-substituted isomers, the 7-position (adjacent to the sulfur atom) introduces steric strain and electronic deactivation that can significantly hamper cyclization yields.[1]

This guide moves beyond generic benzothiazole protocols to address the specific kinetic and thermodynamic hurdles of the 7-chloro derivative. We focus on the Condensation of 2-amino-6-chlorobenzenethiol with Acetic Anhydride , as this is the only route that guarantees regiochemical integrity.[1]

Part 1: The "Golden Route" Protocol

Why This Route?

While the Jacobson cyclization of 3-chloro-thioacetanilide is a common industrial method, it yields a difficult-to-separate mixture of 5-chloro and 7-chloro isomers (typically 4:1 favoring the 5-isomer).[1] To achieve high yield and purity of the 7-chloro isomer, you must start with the pre-functionalized 2-amino-6-chlorobenzenethiol .[1]

Optimized Reaction Workflow

Reagents:

  • Substrate: 2-amino-6-chlorobenzenethiol (Warning: Prone to rapid oxidation).[1]

  • Reagent/Solvent: Acetic Anhydride (

    
    ) (Excess, acts as solvent).[1]
    
  • Catalyst/Dehydrating Agent: Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (pTSA).[1]

Step-by-Step Protocol:

  • Pre-Treatment (Critical): The thiol starting material often exists as a disulfide dimer due to air oxidation.[1]

    • Action: Treat the starting material with

      
       (Sodium dithionite) or 
      
      
      
      immediately before condensation to reduce any disulfide bonds back to the free thiol.[1]
  • Solvation: Dissolve the fresh thiol in acetic anhydride (5-10 equivalents).

  • Cyclization:

    • Method A (Thermal): Reflux at 140°C for 4-6 hours.

    • Method B (PPA - Recommended for 7-Cl): The 7-chloro substituent sterically hinders ring closure.[1] Add PPA (10g per 1g substrate) and heat to 120°C. The high viscosity and acidity of PPA force the dehydration step.[1]

  • Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

  • Neutralization: Neutralize with

    
     or 
    
    
    
    to pH 8-9 to precipitate the free base.[1]
Visualizing the Pathway

ReactionPathway cluster_0 Critical Failure Point Start 2-amino-6-chlorobenzenethiol Impurity Disulfide Dimer (Inactive) Start->Impurity Air Oxidation Intermed N-Acetyl Intermediate Start->Intermed Ac2O, 25°C Impurity->Start Reduction (Na2S2O4) Product 7-Chloro-2-methylbenzothiazole Intermed->Product Cyclization (PPA, 120°C)

Caption: Figure 1. Reaction pathway highlighting the critical disulfide management and the PPA-driven cyclization step.

Part 2: Troubleshooting & Optimization (FAQ)

Q1: My yield is low (<40%), and I see a significant amount of insoluble tar. Why?

Diagnosis: Oxidative Polymerization.[1] Explanation: Aminothiophenols are highly susceptible to oxidation.[1] If the reaction is run in open air or with "aged" starting material, the thiol groups form disulfide polymers (tars) instead of attacking the carbonyl carbon.[1] Solution:

  • Degas: Sparge your acetic anhydride with Nitrogen/Argon for 15 minutes before use.[1]

  • Additive: Add 1-2% mole equivalent of Sodium Metabisulfite or perform the reaction under a strict Nitrogen blanket.

Q2: I have isolated the intermediate (N-acetyl-2-amino-6-chlorobenzenethiol), but it won't cyclize.

Diagnosis: Steric hindrance at the 7-position. Explanation: The Chlorine atom at position 6 of the benzene ring (which becomes position 7 in the benzothiazole) is physically bulky and adjacent to the nucleophilic Sulfur.[1] This raises the activation energy for the ring closure.[1] Solution:

  • Switch to PPA: Standard reflux in acetic acid is often insufficient for 7-substituted derivatives.[1] Use Polyphosphoric Acid (PPA) as the solvent/catalyst.[1] The high acidity protonates the carbonyl oxygen more effectively, making it more susceptible to attack by the sterically hindered sulfur [1].[1]

  • Microwave: If PPA is difficult to work up, use Microwave irradiation (150°C, 10-20 mins) in glacial acetic acid.[1]

Q3: The product is colored (red/brown) instead of pale yellow/white.

Diagnosis: Trace oxidation byproducts (Benzothiazoles should be colorless/pale yellow). Solution:

  • Purification: Dissolve the crude solid in hot ethanol and treat with activated charcoal (10% w/w). Filter while hot through Celite.[1]

  • Recrystallization: The 7-chloro derivative crystallizes well from Ethanol/Water (8:[1]2) or Heptane.[1]

Part 3: Data & Yield Comparison

The following table summarizes expected yields based on the method used, specifically for the 7-chloro derivative.

MethodReagentsTypical YieldProsCons
Standard Reflux

/ Reflux
30-45%Simple setupIncomplete cyclization due to steric hindrance.[1]
PPA Cyclization

/ PPA / 120°C
85-92% High conversion, cleaner productViscous workup; requires careful quenching.[1]
Microwave

/ AcOH / MW
75-85%Fast (15 min)Scale-up is difficult.[1]
Jacobson 3-Cl-thioacetanilide~15% (of 7-Cl)Cheap starting materialLow Regioselectivity. Produces mostly 5-Cl isomer.[1]

Part 4: Regioselectivity Logic (The "Why")

If you attempt to synthesize this target using the Jacobson Cyclization of 3-chlorothioacetanilide, you will encounter a mixture.

  • Mechanism: The radical cation intermediate can cyclize at the position ortho to the nitrogen.[1]

  • Positions Available: In 3-chloroaniline, the positions ortho to the amine are positions 2 and 6.[1]

    • Cyclization at Position 6 (less hindered)

      
      5-Chlorobenzothiazole  (Major Product).[1]
      
    • Cyclization at Position 2 (hindered by Cl)

      
      7-Chlorobenzothiazole  (Minor Product).[1]
      
Decision Tree for Synthesis

DecisionTree Start Select Synthesis Route Q1 Is 2-amino-6-chlorobenzenethiol available? Start->Q1 RouteA Route A: Direct Condensation (High Yield, High Purity) Q1->RouteA Yes RouteB Route B: Jacobson Cyclization (Low Yield, Isomer Mixture) Q1->RouteB No ActionA Use PPA + Ac2O Degas Solvents RouteA->ActionA ActionB Requires Column Chromatography to separate 5-Cl from 7-Cl RouteB->ActionB

Caption: Figure 2. Decision logic for selecting the synthetic route based on precursor availability and purity requirements.

References

  • BenchChem Technical Support. (2025).[1][2] How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Benzothiazoles: Recent Literature and Protocols. Retrieved from [1]

  • MDPI Molecules. (2021).[1] Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids.[1][3] Retrieved from [1]

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl (General Protocol Adaptation). Coll. Vol. 3, p. 76. Retrieved from

  • ResearchGate. (2017).[1][4] Synthesis of 7-chlorobenzo[d]thiazol-2-amine and derivatives.[1][4] Retrieved from [1][4][5]

Sources

solubility enhancement of 7-chlorobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Physicochemical Characterization Unit Subject: Technical Support: Solubility Optimization of 7-Chlorobenzothiazole Derivatives

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges posed by 7-chlorobenzothiazole scaffolds.

The introduction of a chlorine atom at the C-7 position of the benzothiazole ring significantly alters the molecule's electronic and lipophilic profile. While this substitution often improves metabolic stability (blocking C-7 oxidation) and potency, it exacerbates aqueous insolubility (


 typically increases by ~0.6–0.7 units vs. unsubstituted benzothiazole) and reduces the basicity of the thiazole nitrogen via inductive electron withdrawal.

This guide is structured into three troubleshooting modules designed to resolve precipitation, dissolution failure, and formulation instability.

Module 1: Salt Selection & Chemical Modification

Core Challenge: The electron-withdrawing nature of the 7-chloro group lowers the


 of the thiazole nitrogen (typically 

for the core ring, rising to

if a 2-amino group is present). Standard salt formation often fails because the proton transfer is energetically unfavorable.
Troubleshooting Guide: Salt Formation

Q1: I treated my 7-chlorobenzothiazole derivative with HCl, but the solid dissociates back to the free base in water. Why? A: This is a classic "Hydrolysis of Weak Salts" issue. If the


 difference (

) between the acid and your base is less than 3, the salt is likely unstable in an aqueous environment. The 7-chloro substituent lowers the basicity of the ring nitrogen.
  • Solution: Switch to a "super-acid" counter-ion. If HCl (

    
    ) fails, try Methanesulfonic acid (Mesylate)  or Toluenesulfonic acid (Tosylate) . These organic sulfonates often provide better lattice energy stabilization than inorganic chlorides for weak aromatic bases.
    
  • Protocol: Perform a "Salt Disproportionation Test." Slurry the salt in water at pH 7. If the pH of the supernatant drifts rapidly towards the

    
     of the base, the salt is hydrolyzing.
    

Q2: My compound is not basic enough for salt formation. What is the alternative? A: If your derivative lacks a strongly basic 2-amino moiety, you are likely dealing with a neutral lipophile. Salt formation is impossible.

  • Solution: Switch to Co-crystal Engineering . Instead of proton transfer, rely on hydrogen bonding.

  • Recommended Co-formers: Succinic acid, Resorcinol, or Saccharin. These form stable supramolecular synthons with the benzothiazole nitrogen/sulfur acceptors without requiring ionization.

Visual Workflow: Salt vs. Co-Crystal Decision Tree

SaltSelection start Start: 7-Chlorobenzothiazole Derivative check_pka Measure Aqueous pKa start->check_pka decision_pka Is pKa > 3.0? check_pka->decision_pka salt_route Route A: Salt Formation decision_pka->salt_route Yes cocrystal_route Route B: Co-Crystal / Amorphous decision_pka->cocrystal_route No strong_acid Screen Strong Acids: Mesylate, Tosylate, Sulfate salt_route->strong_acid coformers Screen Co-formers: Saccharin, Resorcinol cocrystal_route->coformers check_delta Is ΔpKa (Acid - Base) > 3? strong_acid->check_delta stable_salt Stable Salt Candidate check_delta->stable_salt Yes hydrolysis Risk of Hydrolysis: Use Non-Aqueous Solvents check_delta->hydrolysis No

Figure 1: Decision logic for selecting between salt formation and co-crystallization based on the ionization potential of the 7-chlorobenzothiazole derivative.

Module 2: Formulation Strategies (Cyclodextrins & Dispersions)

Core Challenge: The 7-chloro group increases the hydrophobicity of the aromatic plane, making the molecule prone to


-

stacking aggregation. This leads to slow dissolution rates even if the equilibrium solubility is technically sufficient.
Troubleshooting Guide: Complexation & Dispersion

Q3: I am using Beta-Cyclodextrin (


-CD), but the solubility enhancement is negligible. Why? 
A:  The 7-chloro substituent adds steric bulk. While the benzothiazole core fits into the 

-CD cavity, the chlorine atom might prevent deep inclusion if the geometry is rigid. Furthermore, natural

-CD has limited water solubility itself (~1.85 g/100mL).
  • Solution: Switch to Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    or Sulfobutylether-
    
    
    -CD (SBE-
    
    
    -CD)
    .
    • Mechanism:[1][2] The hydroxypropyl groups disrupt the internal hydrogen bonding of the CD, increasing its own solubility to >60%.

    • Stoichiometry: Expect a 1:1 or 1:2 (Guest:Host) complex. The chlorine atom often anchors the molecule via London dispersion forces inside the lipophilic cavity.

Q4: My solid dispersion (SD) with PEG 6000 recrystallized after 1 week. What happened? A: Benzothiazoles are "good crystallizers." PEG (Polyethylene Glycol) is a semi-crystalline polymer. It can induce nucleation of your drug at the crystalline-amorphous interface.

  • Solution: Use an amorphous polymer with a high Glass Transition Temperature (

    
    ).
    
    • Recommendation: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64 (Copovidone).

    • Why: HPMC-AS provides specific hydrogen bonding interactions with the benzothiazole nitrogen/sulfur, inhibiting the molecular mobility required for recrystallization.

Experimental Protocol: Solvent Evaporation for Solid Dispersion
  • Dissolution: Dissolve 7-chlorobenzothiazole derivative (100 mg) and HPMC-AS (300 mg) in Acetone:Ethanol (1:1). Note: Avoid Methanol if possible to prevent solvate formation.

  • Evaporation: Rotary evaporate at

    
    C under reduced pressure until a dry foam forms.
    
  • Drying: Vacuum dry the foam at

    
    C for 24 hours to remove residual solvent (critical to prevent plasticization).
    
  • Milling: Pulverize the foam and sieve through a #60 mesh screen.

Module 3: Analytical & Dissolution Troubleshooting

Core Challenge: Analytical artifacts often mask the true solubility due to the "stickiness" of the chloro-benzothiazole moiety.

Troubleshooting Guide: Analysis

Q5: My HPLC peak tails significantly, making quantification of solubility samples difficult. A: The thiazole nitrogen (even if weakly basic) interacts with residual silanol groups on standard C18 columns.

  • Solution:

    • Mobile Phase: Add 0.1% Trifluoroacetic acid (TFA) or use a high pH buffer (Ammonium Bicarbonate pH 8.0) if your column is pH resistant (e.g., Waters XBridge). High pH suppresses the ionization of the basic nitrogen.

    • Column: Switch to a "End-capped" column or a Phenyl-Hexyl column, which offers better selectivity for the aromatic benzothiazole ring.

Q6: Dissolution testing shows erratic release profiles (high variability). A: This indicates "poor wetting." The 7-chloro group makes the particle surface extremely hydrophobic. Air bubbles adhere to the powder, preventing water contact.

  • Solution: Add a surfactant to the dissolution media.

    • Recommendation: 0.5% - 1.0% Sodium Lauryl Sulfate (SLS) or Tween 80.

    • Target: Ensure "Sink Conditions" (Media volume should be able to dissolve 3x the drug dose).

Visual Workflow: Cyclodextrin Complex Preparation

CD_Preparation input 7-Cl-Benzothiazole + HP-Beta-CD method Select Method input->method kneading Kneading Method: Add minimal Ethanol/Water Grind 45 mins method->kneading Solid State freeze_dry Lyophilization: Dissolve in t-Butanol/Water Freeze Dry method->freeze_dry High Purity equilibrium Equilibrium Phase (24-48 hrs) kneading->equilibrium freeze_dry->equilibrium filtration Filter (0.45 µm) equilibrium->filtration analysis Phase Solubility Analysis (HPLC) filtration->analysis

Figure 2: Workflow for preparing and validating inclusion complexes using Hydroxypropyl-Beta-Cyclodextrin.

Summary of Physicochemical Data

Parameter7-Chlorobenzothiazole Derivative CharacteristicsImpact on Solubility
LogP High (~2.5 - 3.5)Poor water solubility; requires surfactants.
pKa Low (< 4.0 for 2-amino derivatives)Difficult salt formation; requires strong acids (Mesylate).
Crystallinity High (Halogen bonding potential)High lattice energy; resists dissolution. Requires amorphous dispersion.
UV Max ~260-300 nmUseful for detection, but beware of overlap with polymeric carriers.

References

  • Vertex AI Search. (2026). Solubility enhancement of benzothiazole derivatives. 3[4][5][6]

  • Asian Journal of Chemistry. (2011). Studies on Inclusion Complex of 2-[4'-Benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole. 7[1][4][5][6][8][3]

  • RSC Publishing. (2016). Enhanced Zn 2+ ion-sensing behavior of a benzothiazole derivative on encapsulation by β-cyclodextrin. 9[1][4][5][6][8][3]

  • Benchchem. (2024). Benzothiazole | High-Purity Reagent for Research. 10[5][6]

  • PLOS One. (2014). Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. 2[1][4][5][6][8][3]

Sources

optimizing catalyst loading for chlorobenzothiazole C-H activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & Chemoselectivity Ticket ID: CH-ACT-BZ-CL Status: Open

Mission Statement

Objective: To guide researchers in optimizing catalyst loading for the C2-selective C-H activation of chlorobenzothiazoles.

The Challenge: This substrate presents a "double-edged" electronic profile. The C2-proton is acidic (pKa ~27), facilitating activation, but the sulfur heteroatom acts as a catalyst poison ("soft" Lewis base), and the chlorine substituent introduces a risk of competing oxidative addition (Suzuki-Miyaura type side reactions).

Core Philosophy: Optimization is not just adding more metal. It is about balancing Kinetic Competency (turnover frequency) against Thermodynamic Traps (catalyst death and side reactions).

The Diagnostic Framework

Before altering catalyst loading, diagnose the failure mode. Use this logic flow to determine if "more catalyst" is the actual solution.

DiagnosticFlow Start START: Reaction Stalled/Low Yield CheckConv 1. Check Conversion of SM (LCMS/NMR) Start->CheckConv HighConv High Conversion (>80%) CheckConv->HighConv LowConv Low Conversion (<30%) CheckConv->LowConv CheckByprod 2. Check Byproducts HighConv->CheckByprod CheckTime 2. Kinetic Profile LowConv->CheckTime Dehalo Dehalogenation/Homocoupling? (Chemoselectivity Issue) CheckByprod->Dehalo Yes Clean Clean Reaction Mixture? (Just SM + Product) CheckByprod->Clean No Stall Stalls after 1-2h? (Catalyst Death) CheckTime->Stall Slow Linear but Slow? (Low Turnover) CheckTime->Slow Action1 REDUCE Loading Switch to Pd(OAc)2/PivOH Avoid Phosphines Dehalo->Action1 Action2 Check Mass Balance (Oligomerization/Decomp) Clean->Action2 Action3 INCREASE Loading or Add Ag salt (Halide Scavenger) Stall->Action3 Action4 INCREASE Temp Keep Loading Constant Slow->Action4

Figure 1: Decision tree for troubleshooting C-H activation yields. Note that "Low Conversion + Stalling" is the primary indicator for sulfur poisoning requiring higher loading or additives.

Technical Deep Dive (Q&A)

Issue A: The "Sulfur Sponge" Effect

User Question: I am using 5 mol% Pd(OAc)2, but the reaction stops at 40% conversion. Adding more catalyst at the start doesn't help linearly. Why?

Technical Insight: Benzothiazoles are "soft" ligands. The sulfur atom (and nitrogen) can coordinate strongly to the electrophilic Pd(II) center, forming stable, off-cycle resting states (bis-heterocycle complexes) that prevent the catalyst from participating in the Concerted Metallation-Deprotonation (CMD) cycle.

The Fix:

  • The "Sacrificial" Loading Strategy: You may need a threshold loading (e.g., 10 mol%) just to saturate the "poisoning" effect before the catalytic cycle becomes efficient.

  • Add a Co-Catalyst: Copper salts (Cu(OAc)2, 10-50 mol%) act as "decoys," binding to the sulfur/nitrogen sites and leaving the Palladium free to catalyze the C-H bond cleavage [1].

  • Ligand Switch: If using phosphines, switch to Phenanthroline ligands. They bind Pd tightly, preventing the benzothiazole sulfur from displacing the ligand and deactivating the metal [2].

Issue B: The "Chloro" Trap (Chemoselectivity)

User Question: I see the C-H activation product, but I also see 15% of a byproduct where the Chlorine atom is gone or replaced by the coupling partner.

Technical Insight: This is a classic chemoselectivity failure. The C-Cl bond is susceptible to Oxidative Addition (OA) by Pd(0).

  • C-H Activation requires an electrophilic Pd(II) species (CMD pathway).

  • Dehalogenation/Cross-Coupling requires a nucleophilic Pd(0) species.

If you use electron-rich phosphine ligands (like PCy3) or high temperatures, you stabilize Pd(0) and lower the barrier for inserting into the C-Cl bond [3].

The Fix:

  • Remove Phosphines: Use "ligandless" conditions (Pd(OAc)2) or electron-deficient ligands.

  • Proton Shuttle: Ensure you are using a carboxylic acid additive (Pivalic acid, 30 mol%). This accelerates the C-H activation step (CMD) specifically, making it faster than the competing C-Cl insertion [4].

  • Lower Loading: Paradoxically, lowering the catalyst loading can sometimes help here. High local concentrations of Pd(0) (formed after reductive elimination) promote the unwanted side reaction before re-oxidation to Pd(II) can occur.

Issue C: Aggregation (Pd Black)

User Question: The reaction mixture turns black and precipitates after 30 minutes.

Technical Insight: "Pd Black" is the graveyard of catalysis. It indicates that the monomeric Pd species have aggregated into inactive nanoparticles. This often happens when the re-oxidation step (Pd(0)


 Pd(II)) is too slow compared to the reduction step.

The Fix:

  • Oxidant Check: If using a Cu/O2 system, ensure oxygen mass transfer is sufficient (vigorous stirring, not just a balloon).

  • Solvent: Switch to polar aprotic solvents like DMA or DMF , which stabilize monomeric Pd species better than Toluene or Dioxane.

Experimental Protocol: The "Ladder" Optimization

Do not guess. Run this specific 3-point screen to determine the optimal loading for your specific chlorobenzothiazole derivative.

Reagents:

  • Substrate: 0.2 mmol Chlorobenzothiazole

  • Coupling Partner: 0.3 mmol (e.g., Aryl Iodide)

  • Base: Ag2CO3 (0.5 equiv) or Cs2CO3 (1.5 equiv)

  • Additive: PivOH (30 mol%)

  • Solvent: DMA (0.2 M)

The Matrix:

VialCatalyst Loading (Pd(OAc)2)Temp (°C)Time (h)Purpose
A 2.5 mol% 1004Baseline: Tests if the reaction is highly efficient.
B 5.0 mol% 1004Standard: The industry norm.
C 10.0 mol% 1004Stress Test: Checks for sulfur poisoning threshold.
D 5.0 mol% 80 4Selectivity: Lowers temp to save the C-Cl bond.

Analysis:

  • If C >> B , you have sulfur poisoning. Use 10 mol% or add Cu co-catalyst.[1]

  • If B ≈ C , you have reached saturation. Stick to 5 mol%.[2]

  • If D has better Cl-retention than B , trade temperature for selectivity.

Mechanism Visualization (CMD Pathway)

Understanding where the catalyst loading matters.

CMDMechanism PdII Pd(II)L2 (Active) Coord Coordination (S-bound) PdII->Coord + Substrate TS CMD Transition State (Rate Limiting) Coord->TS + PivOH/Base Poison Catalyst Poisoning (Bis-benzothiazole) Coord->Poison High Conc. Low Temp PdAr Pd(II)-Ar Intermediate TS->PdAr - H+ Prod Product + Pd(0) PdAr->Prod + Ar-I Red. Elim. Prod->PdII Re-oxidation Agg Pd Black (Aggregation) Prod->Agg Slow Oxid.

Figure 2: The Concerted Metallation-Deprotonation cycle. Note that "Poisoning" occurs early (Coordination step), which is why initial loading is critical.

FAQs

Q: Can I use Copper (Cu) instead of Palladium to save money? A: Yes, but the mechanics change. Cu-catalyzed C-H activation usually requires higher temperatures (>120°C) and higher loading (10-20 mol% CuI or Cu(OAc)2). It is often more tolerant of the sulfur heteroatom but less tolerant of the Chlorine substituent (higher risk of Ullmann-type side reactions) [1].

Q: How do I remove the residual Pd from the benzothiazole product? A: Benzothiazoles love to hold onto metals. Standard silica columns are often insufficient. Use a metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) in the workup phase. Alternatively, wash the organic layer with an aqueous solution of N-Acetylcysteine or sodium diethyldithiocarbamate.

Q: My reaction works on 50mg but fails on 5g. Why? A: C-H activation is sensitive to gas exchange (if using O2/air oxidants) and heat transfer. In a larger vessel, the surface-area-to-volume ratio drops.

  • Action: Ensure vigorous stirring (vortex) and consider sparging with air/O2 rather than just a balloon. Check that the internal temperature matches the oil bath (exotherms are rare here, but heat transfer lag is common).

References

  • Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Source: PubMed / NIH URL:[Link]

  • Ligand Combination Approach in Pd Catalyzed Direct C‐H Arylation of Benzothiazole. Source: ResearchGate URL:[3][Link]

  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. (Context on C-Cl vs C-H selectivity) Source: Chemical Science (RSC) URL:[4][Link]

  • Mechanistic Studies on the Pd-Catalyzed Direct C-H Arylation of Heteroarenes. (CMD Mechanism foundation) Source: J. Am. Chem. Soc. (General Reference for CMD) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectrum of 7-Chloro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of heterocyclic compounds is a critical step in ensuring the quality and efficacy of potential therapeutic agents. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molecular structures through the identification of vibrational modes of functional groups. This guide provides an in-depth analysis of the characteristic IR spectral features of 7-Chloro-2-methylbenzothiazole, a substituted benzothiazole of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific isomer, this guide will leverage spectral data from closely related analogues to predict and interpret its key absorption peaks. Through objective comparison and data-driven insights, we will delineate the spectral signatures that define this molecule.

The Benzothiazole Core and the Influence of Substitution

The benzothiazole moiety, a fusion of a benzene and a thiazole ring, presents a unique electronic and structural landscape. Its derivatives are known to exhibit a wide range of biological activities. The vibrational characteristics of the core structure are influenced by the nature and position of substituents. In 7-Chloro-2-methylbenzothiazole, the introduction of a methyl group at the 2-position and a chlorine atom at the 7-position on the benzene ring induces significant shifts in the IR absorption frequencies compared to the parent 2-methylbenzothiazole.

Predicted Characteristic IR Peaks of 7-Chloro-2-methylbenzothiazole

Based on the analysis of related compounds, the IR spectrum of 7-Chloro-2-methylbenzothiazole is predicted to exhibit several characteristic absorption bands. The following sections detail these expected peaks and the rationale behind their assignment.

A visual representation of the 7-Chloro-2-methylbenzothiazole molecule and its key functional groups is provided below to aid in the interpretation of its vibrational modes.

Figure 1. Molecular structure of 7-Chloro-2-methylbenzothiazole with key functional groups highlighted.

Aromatic C-H Stretching Vibrations

The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹ .[1] These bands are typically of weak to medium intensity. The substitution pattern on the benzene ring of 7-Chloro-2-methylbenzothiazole will influence the precise number and position of these peaks.

Aliphatic C-H Stretching and Bending Vibrations

The methyl group at the 2-position will give rise to characteristic aliphatic C-H stretching and bending vibrations.

  • Asymmetric and Symmetric C-H Stretching: These are anticipated in the 2980-2850 cm⁻¹ region.[1]

  • Asymmetric and Symmetric C-H Bending: Look for these vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.

C=N and C=C Ring Stretching Vibrations

The benzothiazole ring system contains both C=N and C=C double bonds, which will produce a series of characteristic absorption bands in the fingerprint region.

  • C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the thiazole ring is a key diagnostic peak and is expected to appear in the range of 1620-1580 cm⁻¹ .[2] For similar chloro-substituted benzothiazole Schiff bases, this peak has been observed around 1618 cm⁻¹ and 1589 cm⁻¹.[2]

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in multiple bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretching Vibration

The presence of the chlorine atom at the 7-position introduces a C-Cl stretching vibration. This band is expected in the region of 800-600 cm⁻¹ . In a related compound, (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)), the C-Cl stretch was observed at 779 cm⁻¹.[1]

C-S Stretching Vibration

The carbon-sulfur bond within the thiazole ring will also have a characteristic stretching vibration. This peak is generally weak and can be found in the 700-600 cm⁻¹ range.

Comparative Spectral Analysis

To provide a clearer understanding of the spectral features of 7-Chloro-2-methylbenzothiazole, a comparison with its parent compound, 2-methylbenzothiazole, and another regioisomer, 5-Chloro-2-methylbenzothiazole, is instructive.

Vibrational Mode Predicted Range for 7-Chloro-2-methylbenzothiazole (cm⁻¹) Observed Peaks for 2-Methylbenzothiazole (cm⁻¹) Observed Peaks for 5-Chloro-2-methylbenzothiazole (cm⁻¹)
Aromatic C-H Stretch3100-3000~3060Not explicitly reported, but expected in this region
Aliphatic C-H Stretch2980-2850~2920, 2850Not explicitly reported, but expected in this region
C=N Stretch1620-1580~1595Not explicitly reported, but expected in this region
Aromatic C=C Stretch1600-1450~1560, 1475, 1430Not explicitly reported, but expected in this region
C-Cl Stretch800-600Absent~780

Table 1. Comparison of predicted and observed IR peak positions for 7-Chloro-2-methylbenzothiazole and its analogues. Data for 2-methylbenzothiazole and 5-Chloro-2-methylbenzothiazole are derived from publicly available spectral databases.

The primary difference in the IR spectrum of 7-Chloro-2-methylbenzothiazole compared to 2-methylbenzothiazole will be the presence of the C-Cl stretching band. Furthermore, the position of the chlorine atom influences the out-of-plane C-H bending vibrations of the aromatic ring, providing clues to the substitution pattern. The electronic effect of the chlorine atom, being electron-withdrawing, can also cause subtle shifts in the frequencies of the C=N and C=C stretching vibrations.

Experimental Protocol for IR Spectrum Acquisition

For researchers seeking to acquire an experimental IR spectrum of 7-Chloro-2-methylbenzothiazole or similar solid compounds, the following protocol outlines a standard procedure using the Potassium Bromide (KBr) pellet method. This method is widely used for its reliability and ability to produce high-quality spectra of solid samples.

cluster_protocol KBr Pellet Preparation and FTIR Analysis A Sample Preparation: Grind 1-2 mg of 7-Chloro-2-methylbenzothiazole with ~200 mg of dry KBr powder in an agate mortar. B Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent pellet. A->B C Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. B->C D Sample Spectrum: Mount the KBr pellet in the sample holder and acquire the sample spectrum. C->D E Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. D->E

Figure 2. Workflow for acquiring an IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and KBr Preparation: Ensure both the 7-Chloro-2-methylbenzothiazole sample and the KBr powder are thoroughly dried to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹).

  • Grinding: Weigh approximately 1-2 mg of the sample and 200 mg of KBr powder. Grind the two together in a clean agate mortar until a fine, homogeneous powder is obtained. The quality of the grinding is crucial for a transparent pellet and a good spectrum.

  • Pellet Pressing: Transfer the powder to the collar of a pellet press. Distribute the powder evenly. Place the anvil in the collar and transfer the assembly to a hydraulic press. Apply pressure gradually to the specified tonnage and hold for a few minutes. Release the pressure slowly.

  • Pellet Inspection: A good KBr pellet should be thin and transparent. If the pellet is opaque or brittle, it may be necessary to reprepare it.

  • Spectrometer Setup: Purge the sample compartment of the FTIR spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Acquisition: Place the empty pellet holder in the beam path and collect a background spectrum. This will account for any absorptions from the atmosphere and the instrument optics.

  • Sample Acquisition: Place the KBr pellet in the holder and collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the peak positions and intensities to identify the characteristic functional groups.

By following this robust protocol, researchers can reliably obtain high-quality IR spectra for the characterization of 7-Chloro-2-methylbenzothiazole and other solid organic compounds, ensuring the integrity of their analytical data.

Conclusion

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chloro-2-mercaptobenzothiazole derivatives.
  • Himaja, M., et al. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)-3- phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazine Derivatives. Asian Journal of Chemistry, 24(6), 2789-2792.

Sources

Mass Spectrometry Fragmentation of Chlorinated Benzothiazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Chlorinated Benzothiazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Chlorinated benzothiazoles (Cl-BTs) are a critical class of heterocyclic compounds serving as intermediates in pharmaceutical synthesis (e.g., antitumor agents, riluzole derivatives) and appearing as persistent environmental contaminants. Their analysis demands rigorous structural confirmation due to the existence of multiple positional isomers (4-Cl, 5-Cl, 6-Cl, 7-Cl, and 2-Cl).

This guide compares the two dominant mass spectrometry (MS) platforms for Cl-BT analysis: Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) . It details the specific fragmentation mechanisms that distinguish these compounds, providing a self-validating framework for their identification in complex matrices.

Technique Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice between EI and ESI ionization fundamentally alters the observed fragmentation landscape. EI provides a "hard" ionization yielding rich structural fingerprints, while ESI is a "soft" technique requiring collision-induced dissociation (CID) to generate fragments.

Comparative Performance Matrix
FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Ion Observed Radical Cation

Protonated Molecule

Fragmentation Energy High (70 eV standard)Variable (Collision Energy Dependent)
Isomer Differentiation Moderate (Spectral library matching)Low (Requires chromatographic separation)
Key Mechanism Odd-electron radical induced cleavageEven-electron charge-remote/directed cleavage
Sensitivity High for non-polar/volatile Cl-BTsHigh for polar/metabolized Cl-BTs
Diagnostic Value Gold Standard for structural IDEssential for biological matrices/metabolites

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of bond cleavage is essential for validating MS data. The fragmentation of Cl-BTs is governed by the stability of the benzothiazole core and the lability of the C-Cl and C-S bonds.

General Fragmentation Rules for Cl-BTs
  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio for the

    
     and 
    
    
    
    ions. This is the first self-validating check.
  • Radical Loss (EI): The loss of the chlorine radical (

    
    ) is a primary pathway, driven by the formation of a stable, resonance-stabilized benzothiazole cation.
    
  • Ring Cleavage: The thiazole ring is the site of skeletal disruption, typically ejecting neutral Hydrogen Cyanide (HCN) or Carbon Monosulfide (CS).

Electron Ionization (EI) Pathway (2-Chlorobenzothiazole)

In EI (70 eV), the molecular ion (


 169/171) undergoes competitive fragmentation.
  • Pathway A (Halogen Loss): Homolytic cleavage of the C-Cl bond yields the benzothiazolyl cation (

    
     134). This ion subsequently loses HCN to form the phenylthiol cation (
    
    
    
    107).
  • Pathway B (Ring Opening): Direct loss of HCN from the molecular ion is less favored for 2-Cl derivatives compared to non-substituted benzothiazoles because the 2-position is blocked, but it can occur via rearrangement.

  • Pathway C (CS Loss): Loss of CS (

    
    ) indicates thiazole ring disintegration.
    
Electrospray Ionization (ESI) Pathway

In ESI, the molecule is protonated at the Nitrogen atom (


, 

170/172). Under CID:
  • The even-electron ion

    
     is more stable.
    
  • Fragmentation often mirrors EI but involves neutral losses from the protonated species (e.g., loss of HCl instead of

    
     is possible but less common than direct radical loss in high-energy CID).
    
  • RDA (Retro-Diels-Alder): High collision energy can induce RDA-type cleavages characteristic of fused heterocycles.

Visualization of Fragmentation Logic

The following diagram illustrates the validated EI fragmentation tree for 2-Chlorobenzothiazole (


).

G M Molecular Ion (M+) m/z 169 / 171 (C7H4ClNS)+. Frag1 Benzothiazolyl Cation m/z 134 (C7H4NS)+ M->Frag1 - Cl• (35 Da) Homolytic Cleavage Frag2 [M - HCN]+. m/z 142 / 144 (C6H3ClS)+. M->Frag2 - HCN (27 Da) Ring Contraction Frag3 [M - CS]+. m/z 125 / 127 (C6H4ClN)+. M->Frag3 - CS (44 Da) Ring Opening Frag1_1 Phenylthiol Cation m/z 107 (C6H3S)+ Frag1->Frag1_1 - HCN (27 Da) Frag1_2 Cyanophenyl Cation m/z 90 (C6H4N)+ Frag1->Frag1_2 - CS (44 Da)

Caption: EI-MS fragmentation tree for 2-Chlorobenzothiazole. Blue arrow indicates the dominant pathway (Cl loss).

Experimental Protocol: Self-Validating Analysis

To ensure data integrity, the following protocol incorporates quality control steps that validate the instrument performance and the identity of the analyte.

Sample Preparation (Biological/Water Matrix)
  • Extraction: Use Solid Phase Extraction (SPE) with HLB cartridges. Condition with MeOH, load sample at pH 7.0, wash with 5% MeOH, elute with MTBE (Methyl tert-butyl ether). Rationale: MTBE maximizes recovery of semi-polar Cl-BTs while minimizing matrix carryover.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Ethyl Acetate (for GC) or MeOH:Water (1:1) (for LC).
    
GC-EI-MS Method (Structural Confirmation)
  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Source Temp: 230°C. Ionization: 70 eV.

  • Validation Step: Inject a standard mixture. The ratio of

    
     169 to 
    
    
    
    134 must be consistent (<15% RSD) to confirm source cleanliness.
LC-ESI-MS/MS Method (Quantification/Metabolites)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Gradient: 10% B to 95% B over 10 mins.

  • MS Parameters: Positive Mode (

    
    ).[1] Capillary: 3500 V.
    
  • MRM Transitions (2-Cl-BT):

    • Quantifier:

      
       (Loss of Cl, collision energy ~20 eV).
      
    • Qualifier:

      
       (Deep fragmentation, collision energy ~35 eV).
      

Differentiation of Isomers: The Analytical Challenge

Mass spectrometry alone often fails to distinguish between positional isomers (e.g., 5-chlorobenzothiazole vs. 6-chlorobenzothiazole) because the high-energy fragmentation pathways (Cl loss, HCN loss) are common to all isomers.

  • Spectral Similarity: The EI spectra of 4-, 5-, 6-, and 7-chloro isomers are nearly identical.

  • Solution: Reliance on Chromatographic Retention Time (RT) is mandatory.

    • Order of Elution (Typical on DB-5ms): 4-Cl < 5-Cl < 6-Cl < 2-Cl.

    • Mechanism:[2][3] The dipole moment variations caused by the Cl position relative to the thiazole nitrogen influence interaction with the stationary phase.

References

  • Ni, H. et al. (2017). "Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS." Journal of Hazardous Materials.

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Asimakopoulos, A. G. et al. (2013). "Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Carey, F. A. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for heterolytic vs homolytic cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. "2-Chlorobenzothiazole Mass Spectrum." NIST Chemistry WebBook.

Sources

Elemental Analysis Standards for 7-Chloro-2-methylbenzothiazole Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 7-Chloro-2-methylbenzothiazole (CMBT) , reliance on HPLC alone is a common but critical oversight. While High-Performance Liquid Chromatography (HPLC) excels at separating organic impurities (isomers, starting materials), it is blind to inorganic contaminants, moisture, and solvent entrapment that frequently plague benzothiazole cyclization.

This guide establishes the Elemental Analysis (EA) protocols required to validate CMBT purity. We position EA not merely as a confirmatory step, but as an orthogonal "gatekeeper" method that detects bulk mass-balance errors invisible to UV-Vis detection.

Technical Profile & Theoretical Standards

Before initiating analysis, the theoretical composition must be established as the baseline for stoichiometry.

Compound: 7-Chloro-2-methylbenzothiazole Formula:


Molecular Weight:  183.66  g/mol [1]
Table 1: Theoretical Elemental Composition (The "Gold Standard")
ElementSymbolAtomic Mass ContributionTheoretical % (w/w)Journal Acceptance Limit (±0.4%)
Carbon C

52.32% 51.92 – 52.72%
Hydrogen H

3.29% 2.89 – 3.69%
Nitrogen N

7.63% 7.23 – 8.03%
Sulfur S

17.46% 17.06 – 17.86%
Chlorine Cl

19.30% 18.90 – 19.70%

Critical Insight: The high Chlorine content (~19%) presents a specific challenge for standard CHNS analyzers. Without proper halogen traps (e.g., silver wool), Cl gases can interfere with the N/C signals or damage the detector.

Comparative Analysis: EA vs. HPLC vs. NMR

Why perform EA when HPLC shows >99% purity? The following data illustrates a common scenario in benzothiazole development where HPLC yields a "False Pass."

Table 2: Method Performance Comparison
FeatureHPLC (UV-Vis) 1H NMR Elemental Analysis (EA)
Detection Basis Chromophore absorption (UV)Proton environmentMass fraction of elements
Blind Spots Inorganic salts (NaCl, KCl), Water, non-UV active solvents.Inorganic salts, paramagnetic impurities.Isomeric impurities (if formula is identical).
Primary Utility Organic Purity (Isomers/Byproducts)Structure ElucidationBulk Purity & Stoichiometry
CMBT Specifics Good for separating the 5-chloro isomer.Confirms methyl group integration.Crucial for detecting trapped HCl salts.
Experimental Case Study: The "Salt Trap"

Scenario: A batch of CMBT is synthesized via oxidative cyclization.

  • HPLC Result: 99.2% Area Under Curve (Pass).

  • EA Result: C: 50.1% (Fail), N: 7.2% (Fail).

  • Diagnosis: The lower Carbon value indicates the sample is "diluted" by non-carbon mass. The culprit was likely residual Sodium Chloride (NaCl) or trapped Hydrochloric Acid (HCl) from the workup, which HPLC ignored. EA correctly flagged the bulk purity as ~96%.

Validated Experimental Protocols

To achieve the ±0.4% accuracy required for publication and QC release, two distinct workflows are recommended.

Protocol A: CHNS Determination (Dynamic Flash Combustion)

Applicable for Carbon, Hydrogen, Nitrogen, Sulfur.

  • Calibration: Use Sulfanilamide (C6H8N2O2S) as the primary standard (K-factor calibration). It closely mimics the S/N ratio of benzothiazoles.

  • Sample Prep: Weigh 2.0 – 3.0 mg of dried CMBT into a tin capsule. Fold tightly to exclude air.

  • Additives: Add ~10 mg of Vanadium Pentoxide (V2O5) or Tungsten Trioxide (WO3) to the capsule.

    • Why? Sulfur in benzothiazoles is refractory. The additive ensures complete oxidation of Sulfur to SO2 and prevents the formation of sulfate ash.

  • Combustion: Run at >980°C with Oxygen boost.

  • Halogen Management: Ensure the reduction tube contains Silver Wool at the downstream end (600°C zone).

    • Mechanism:

      
      . This traps the Chlorine, preventing it from interfering with the Thermal Conductivity Detector (TCD) reading for Nitrogen.
      
Protocol B: Chlorine Determination (Schöniger Oxygen Flask)

The "Gold Standard" for Halogens. Do not rely on CHNS analyzers for Cl unless equipped with specific electrochemical detectors.

  • Apparatus: 500 mL Iodine flask with platinum sample carrier.

  • Absorbing Solution: 10 mL 0.1 M NaOH + 3 drops 30% H2O2.

  • Combustion:

    • Wrap 5-10 mg CMBT in ashless filter paper.

    • Flush flask with pure Oxygen.[2][3]

    • Ignite and immediately invert flask.

  • Titration:

    • Acidify solution with HNO3.

    • Titrate against 0.01 N Silver Nitrate (AgNO3) using a potentiometric titrator (Ag electrode).

  • Calculation:

    
    
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical mechanism of the analysis.

Diagram 1: Analytical Decision Matrix

This workflow ensures no "false positives" release the batch.

G Start Crude CMBT Synthesis HPLC HPLC Analysis (Organic Purity) Start->HPLC Fail_HPLC Recrystallize HPLC->Fail_HPLC < 98% EA_Step Elemental Analysis (CHNS + Cl) HPLC->EA_Step > 98% Fail_HPLC->Start Fail_EA Check for Salts/Solvents (Drying/Desalting) EA_Step->Fail_EA Error > 0.4% Release Batch Release (>99% Org, <0.4% Error) EA_Step->Release Error < 0.4% Fail_EA->Start Reprocess

Caption: Figure 1. Integrated QC workflow. EA serves as the final gatekeeper after HPLC confirmation.

Diagram 2: Combustion & Trap Logic (Protocol A)

Visualizing why Silver Wool is mandatory for this chlorinated compound.

Combustion Sample CMBT Sample (C8H6ClNS) Furnace Combustion (980°C + O2) Sample->Furnace Gases Gases: CO2, H2O, N2, SO2, Cl2 Furnace->Gases Trap Silver Wool Trap (Ag + Cl2 -> AgCl) Gases->Trap Detector TCD Detector (Measures N, C, H, S) Trap->Detector Cl Removed

Caption: Figure 2. The role of the Silver Trap in preventing Chlorine interference during CHNS analysis.

Data Interpretation & Troubleshooting

When results deviate from the theoretical values in Table 1, use this guide to diagnose the synthesis issue:

ObservationDeviationProbable CauseCorrective Action
Low Carbon % > -0.5%Inorganic contamination (Salts) or Moisture.Check Ash content. Dry sample at 50°C under vacuum.
High Carbon % > +0.5%Solvent entrapment (e.g., Toluene, Ethyl Acetate).1H NMR to quantify solvent. Extended drying.[4]
Low Sulfur % > -0.4%Incomplete combustion (Ash retention).Add V2O5 or WO3 oxidant to the capsule.
High Nitrogen % > +0.4%Trapped DMF or Pyridine (if used in synthesis).Wash with dilute acid, then water, then dry.

References

  • ASTM International. (2019). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.Link

  • ASTM International. (2016). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.Link

  • PubChem. (2023). 7-Chloro-2-methylbenzothiazole Compound Summary. National Library of Medicine. Link

  • Royal Society of Chemistry. (2023). Elemental analysis: an important purity control but prone to manipulations.[5] (Guidelines for publication standards). Link

Sources

Safety Operating Guide

7-Chloro-2-methylbenzothiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: 7-Chloro-2-methylbenzothiazole Disposal

Executive Summary & Chemical Identity

This guide defines the mandatory disposal and handling procedures for 7-Chloro-2-methylbenzothiazole . Due to the presence of the chlorine substituent on the benzothiazole ring, this compound must be strictly segregated into halogenated waste streams . Misclassification of this compound as general organic waste poses significant regulatory risks and environmental hazards, specifically regarding the formation of dioxins during improper incineration and persistence in wastewater treatment plants.

  • Chemical Name: 7-Chloro-2-methylbenzothiazole[1][2]

  • CAS Number: 4146-25-2[1][2]

  • Molecular Formula: C₈H₆ClNS

  • Key Hazards: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation), Aquatic Toxicity .[1]

Risk Assessment: The "Why" Behind the Protocol

To ensure compliance and safety, researchers must understand the causality behind these disposal requirements.

A. The Halogen Factor (Incineration Physics)

Standard organic waste (non-halogenated) is often incinerated as fuel. However, 7-Chloro-2-methylbenzothiazole contains a Carbon-Chlorine (C-Cl) bond.[1]

  • The Risk: Incinerating chlorinated compounds at standard lower temperatures (<850°C) or without specific flue gas scrubbing can lead to the formation of dioxins and furans , which are persistent organic pollutants (POPs).

  • The Solution: This waste must be tagged as "Halogenated" to ensure it is routed to high-temperature incinerators (typically >1100°C) equipped with acid gas scrubbers to neutralize the hydrochloric acid (HCl) produced.

B. Environmental Persistence (Aquatic Toxicity)

Benzothiazole derivatives are notorious for escaping biological wastewater treatment.

  • The Mechanism: The heterocyclic ring is resistant to biodegradation by activated sludge bacteria. If flushed down the drain, these compounds enter waterways, exhibiting toxicity to aquatic life (fish and algae).[1]

  • Strict Directive: Zero drain disposal. All rinsates must be collected.

Operational Disposal Protocol

Step 1: Waste Characterization & Segregation

Before handling, determine the physical state of your waste. 7-Chloro-2-methylbenzothiazole may be present as a pure solid, a reaction oil, or in solution.[1]

Waste StateClassificationPrimary ContainerSegregation Rule
Pure Solid Hazardous Solid WasteClear, sealable bag (4-mil polyethylene)Do NOT dissolve in solvent just for disposal.[1] Keep solid to minimize volume.
Solution Halogenated Organic LiquidHDPE or Glass Carboy (Amber preferred)Must go to Halogenated stream (e.g., with DCM/Chloroform). Do NOT mix with non-halogenated solvents (Acetone/Methanol) if possible, as this upgrades the cost of the entire container.
Contaminated Debris Hazardous DebrisYellow/Red Biohazard or Chem-Waste BinGloves, weigh boats, and paper towels contaminated with the substance.[1]
Step 2: Packaging & Labeling

Trustworthiness Check: A label is your primary communication tool with the waste management team.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Mandatory Fields:

    • Chemical Name: Write out "7-Chloro-2-methylbenzothiazole" (No abbreviations).

    • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 7-Chloro-2-methylbenzothiazole 10%").

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Step 3: Rinsate Management (The "Triple Rinse" Rule)

When cleaning glassware containing this compound:

  • First Rinse: Use a small volume of compatible solvent (e.g., Acetone or DCM). Collect this rinse into the Halogenated Waste container.

  • Second Rinse: Repeat. Collect into Halogenated Waste.

  • Final Wash: Only after the bulk organic material is removed can the glassware be washed with soap and water in the sink.

Emergency Procedures: Spill Response

  • Minor Spill (<100 mL/g):

    • Isolate: Evacuate the immediate area; ensure fume hood ventilation is active.

    • PPE: Don double nitrile gloves, lab coat, and safety goggles.[1]

    • Absorb: Use a chemically inert absorbent (vermiculite or spill pads). Do not use paper towels for bulk liquid spills as they are combustible.

    • Disposal: Place absorbent material into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris (Contaminated with 7-Chloro-2-methylbenzothiazole)."

Decision Logic Visualization

The following diagram outlines the decision-making process for segregating this specific compound.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste Generation: 7-Chloro-2-methylbenzothiazole StateCheck Determine Physical State Start->StateCheck Drain NO DRAIN DISPOSAL (Aquatic Toxicity) Start->Drain IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Powder StateCheck->IsSolid SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) IsLiquid->SolventCheck HaloStream DISPOSE: Halogenated Waste Carboy (Red Tag) SolventCheck->HaloStream Yes NonHaloStream DISPOSE: Halogenated Waste Carboy (Upgrade non-halo solvent to halo stream) SolventCheck->NonHaloStream No (Presence of Cl requires Halogenated route) Bagging Double Bag (4-mil poly) Label 'Toxic Solid' IsSolid->Bagging SolidBin DISPOSE: Hazardous Solid Waste Pail Bagging->SolidBin

Caption: Operational decision tree for segregating 7-Chloro-2-methylbenzothiazole waste. Note that liquid waste defaults to the Halogenated stream regardless of the carrier solvent due to the solute's chlorine content.

References

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions (40 CFR 268) & Halogenated Solvent Guidelines. Retrieved from [Link]

  • National Institutes of Health (NIH). Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment. (Demonstrating aquatic persistence). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.